IRF5-IN-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
689270-18-6 |
|---|---|
Molekularformel |
C27H33N3O2 |
Molekulargewicht |
431.6 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-N-[3-(2-methylpiperidin-1-yl)propyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C27H33N3O2/c1-3-32-22-14-12-21(13-15-22)26-19-24(23-10-4-5-11-25(23)29-26)27(31)28-16-8-18-30-17-7-6-9-20(30)2/h4-5,10-15,19-20H,3,6-9,16-18H2,1-2H3,(H,28,31) |
InChI-Schlüssel |
CJAGKBRBMHETMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCN4CCCCC4C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IRF5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, orchestrating the expression of pro-inflammatory cytokines. Its dysregulation is implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling target for therapeutic intervention. IRF5-IN-1 has emerged as a potent and specific inhibitor of the IRF5 signaling pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target and downstream effects. We present key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction to IRF5 and its Signaling Pathway
Interferon Regulatory Factor 5 (IRF5) is a member of the IRF family of transcription factors that play a pivotal role in the immune response to pathogens.[1][2] IRF5 is predominantly expressed in immune cells such as monocytes, macrophages, dendritic cells, and B cells.[3] Upon activation by various stimuli, including pathogen-associated molecular patterns (PAMPs) from viruses and bacteria, IRF5 translocates to the nucleus and induces the transcription of a wide range of pro-inflammatory genes, including those encoding for cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-12 (IL-12).[4][5]
The canonical activation of IRF5 is initiated by the engagement of Toll-like receptors (TLRs), particularly TLR7 and TLR8, which recognize single-stranded RNA.[3][6] This triggers a signaling cascade that is dependent on the adaptor protein MyD88.[3][7] MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the K63-linked ubiquitination of IRF5 by TRAF6.[3][7] Subsequently, the IκB kinase β (IKKβ) phosphorylates IRF5, promoting its homodimerization and translocation into the nucleus, where it binds to specific DNA sequences in the promoters of its target genes.[3][6]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the IRF5 signaling pathway.[8] Its mechanism of action is not through direct inhibition of IRF5 itself, but rather by targeting an upstream component of the TLR7/8 signaling cascade. This compound is a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[8][9]
SLC15A4 is a lysosomal membrane protein that is essential for the proper function of endosomal TLRs, including TLR7 and TLR8. It forms a complex with the adaptor protein TASL, which is critical for the recruitment of MyD88 and subsequent activation of the IRF5 pathway.[1] By binding to and inhibiting SLC15A4, this compound disrupts the formation or function of the SLC15A4-TASL complex, thereby preventing the downstream signaling events that lead to IRF5 activation.[9] This results in a significant reduction in IRF5 nuclear translocation and the subsequent expression of IRF5-dependent pro-inflammatory cytokines.[8] Notably, this compound has been shown to reduce the levels of TASL in cells without affecting the expression of SLC15A4.[9][10]
Quantitative Data
The inhibitory activity of this compound has been quantified in various in vitro assays. A summary of the key quantitative data is presented in the table below.
| Assay Type | Cell Line | Stimulant | Parameter | Value | Reference |
| ISRE Reporter Gene Assay | - | R848 | IC50 | 1.6 µM | [9][10] |
| Cytokine Production (IL-6, TNF, IFN, CCL2) | THP-1 | R848 | Concentration Range | 1-10 µM | [9][10] |
| TASL Protein Levels | CAL-1 | - | Concentration Range | 1-10 µM | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
R848-Induced Cytokine Production in THP-1 Cells
This protocol is designed to assess the inhibitory effect of this compound on the production of pro-inflammatory cytokines in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound
-
R848 (TLR7/8 agonist)
-
ELISA kits for IL-6, TNF-α, etc.
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with R848 (final concentration, e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Generate dose-response curves and calculate IC50 values.
Western Blot for IRF5 Phosphorylation
This protocol allows for the detection of phosphorylated IRF5, a key indicator of its activation.
Materials:
-
Cells (e.g., THP-1 or primary monocytes)
-
This compound
-
Stimulant (e.g., R848)
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-IRF5 (e.g., Ser462), anti-total IRF5, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture and treat cells with this compound and/or stimulant as described in the cytokine assay.
-
Lyse the cells and collect the total cell lysate or perform nuclear/cytoplasmic fractionation.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phosphorylated IRF5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe for total IRF5 and loading controls to normalize the data.
IRF5 Nuclear Translocation by Imaging Flow Cytometry
This high-throughput method allows for the quantification of IRF5 nuclear translocation in a population of cells.
Materials:
-
Cells (e.g., primary peripheral blood mononuclear cells - PBMCs)
-
This compound
-
Stimulant (e.g., R848)
-
Fixation and permeabilization buffers
-
Primary antibody: anti-IRF5
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI or DRAQ5)
-
Imaging flow cytometer
Procedure:
-
Isolate and culture PBMCs.
-
Pre-treat cells with this compound or vehicle for 1 hour.
-
Stimulate with R848 for a defined period (e.g., 2 hours).
-
Fix and permeabilize the cells.
-
Stain for intracellular IRF5 using a specific primary antibody followed by a fluorescently-labeled secondary antibody.
-
Stain the nuclei with a suitable nuclear dye.
-
Acquire images using an imaging flow cytometer.
-
Analyze the images to quantify the co-localization of the IRF5 signal with the nuclear stain. A similarity score or a similar metric can be used to determine the percentage of cells with nuclear IRF5.
Conclusion
This compound is a valuable research tool for investigating the role of the IRF5 signaling pathway in health and disease. Its specific mechanism of action, targeting the upstream activator SLC15A4, provides a unique approach to modulating IRF5 activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of inhibiting the IRF5 pathway. Continued investigation into the efficacy and safety of this compound and similar molecules will be crucial in translating these findings into novel treatments for autoimmune and inflammatory disorders.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phos-tag Immunoblot Analysis for Detecting IRF5 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-IRF5 (Ser437) Polyclonal Antibody (PA5-106093) [thermofisher.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. glpbio.com [glpbio.com]
IRF5-IN-1: A Technical Guide to a Novel Inhibitor of the SLC15A4-IRF5 Signaling Axis
CAS Number: 689270-18-6
This technical guide provides an in-depth overview of IRF5-IN-1 (also known as feeblin), a selective inhibitor of the Interferon Regulatory Factor 5 (IRF5) signaling pathway.[1][2] It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting innate immune pathways associated with autoimmune diseases.
Introduction
This compound is a small molecule that acts as a pathway-specific inhibitor of IRF5 activation.[1] It functions by targeting the solute carrier family 15 member 4 (SLC15A4), a protein crucial for the activation of IRF5 downstream of Toll-like receptor 7, 8, and 9 (TLR7/8/9) signaling.[1][3] Dysregulation of this pathway is strongly associated with autoimmune diseases such as systemic lupus erythematosus (SLE).[3][4] this compound represents a promising tool for studying the role of the SLC15A4-IRF5 axis in inflammation and for the potential development of novel therapeutics.
Mechanism of Action
This compound is a conformation-locking inhibitor of SLC15A4.[3][5] Its mechanism of action involves binding to a lysosomal outward-open conformation of SLC15A4. This binding event prevents the interaction of SLC15A4 with the cytosolic adapter protein TASL (TLR Adaptor interacting with SLC15A4 on the Lysosome).[1][5][6][7] The disruption of the SLC15A4-TASL complex leads to the proteostatic degradation of TASL.[1][5] As TASL is essential for the recruitment and subsequent activation of IRF5, the degradation of TASL effectively terminates the downstream signaling cascade.[3][8] This selective inhibition significantly reduces the nuclear translocation of IRF5 without affecting the activation of other inflammatory pathways, such as the NF-κB pathway.[1]
Signaling Pathway
The activation of endosomal TLRs (TLR7, TLR8, and TLR9) by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) initiates a signaling cascade that is critically dependent on the SLC15A4-TASL complex.[3][8] SLC15A4 recruits TASL to the endolysosomal membrane. TASL, in turn, recruits IRF5 through its conserved pLxIS motif.[3][8] This leads to the phosphorylation and subsequent homodimerization of IRF5. The activated IRF5 homodimers then translocate to the nucleus, where they drive the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.[8] this compound intervenes at the initial step of this specific signaling module by preventing the formation of the functional SLC15A4-TASL complex.
Figure 1: Signaling pathway of IRF5 activation and the inhibitory mechanism of this compound.
Quantitative Data
The following tables summarize the available quantitative data for the in vitro activity of this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Stimulant | IC50 | Reference |
| ISRE Reporter Gene Activity | Not Specified | R848 | 1.6 µM | [9] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line | Stimulant | Concentration Range | Effect | Reference |
| TASL Protein Reduction | CAL-1 | - | 1-10 µM | Inhibition of TASL expression | [9] |
| Cytokine Inhibition | THP-1 | R848 | 1-10 µM | Inhibition of IL-6, TNF, IFN, and CCL2 generation | [9] |
| IRF5 Nuclear Translocation | PBMCs | R848 | 10 µM | Reduction of IRF5 nuclear translocation | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound. These are representative protocols based on standard laboratory practices.
Western Blot for TASL Protein Levels
This protocol describes the detection of TASL protein levels in cell lysates by Western blot.
-
Cell Lysis:
-
Culture CAL-1 cells to the desired density.
-
Treat cells with this compound (1-10 µM) or vehicle control for 24 hours.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against TASL (e.g., 1:1000 dilution) overnight at 4°C.[4][10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the signal using an ECL Western blotting substrate.
-
Cytokine Expression Analysis by ELISA
This protocol outlines the measurement of R848-induced cytokine secretion in THP-1 cells.
-
Cell Culture and Treatment:
-
Sample Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA:
-
Quantify the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
IRF5 Nuclear Translocation by Confocal Microscopy
This protocol details the visualization and quantification of IRF5 nuclear translocation.
-
Cell Preparation and Treatment:
-
Seed PBMCs on glass coverslips in a 24-well plate.
-
Pre-treat cells with this compound (10 µM) or vehicle for 1 hour.
-
Stimulate with R848 (e.g., 500 ng/mL) for 2-3 hours.[14]
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[15]
-
Block with 10% goat serum in PBS for 1 hour.
-
Incubate with a primary antibody against IRF5 overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.[16]
-
-
Confocal Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope.
-
Analyze the images to quantify the nuclear and cytoplasmic fluorescence intensity of IRF5 to determine the extent of nuclear translocation.
-
Experimental Workflow
The following diagram illustrates a general experimental workflow for characterizing the activity of this compound.
Figure 2: General experimental workflow for the characterization of this compound.
Conclusion and Future Directions
This compound is a valuable research tool for dissecting the role of the SLC15A4-TASL-IRF5 signaling axis in health and disease. Its specific mechanism of action provides a clear rationale for its use in studying the pathological consequences of IRF5 hyperactivation. While current data is limited to in vitro studies, the potent and selective activity of this compound warrants further investigation into its in vivo efficacy and pharmacokinetic properties. Such studies will be crucial in determining its potential as a therapeutic agent for autoimmune diseases like SLE. The exploration of this compound in various in vivo models of inflammation and autoimmunity is a logical and promising next step for the drug development community.[17][18][19]
References
- 1. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. biorxiv.org [biorxiv.org]
- 5. usbio.net [usbio.net]
- 6. A new inhibitor of pro-inflammatory responses that could be beneficial to SLE patients in the future – Rebsamen Lab [rebsamenlab.org]
- 7. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. static.abclonal.com [static.abclonal.com]
- 10. Anti-TASL Antibody (A308062) | Antibodies.com [antibodies.com]
- 11. C/EBPδ and STAT-1 Are Required for TLR8 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TLR7 Ligation Inhibits TLR8 Responsiveness in IL-27-Primed Human THP-1 Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural basis for recruitment of TASL by SLC15A4 in human endolysosomal TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. IRF5 Promotes Influenza Virus-Induced Inflammatory Responses in Human Induced Pluripotent Stem Cell-Derived Myeloid Cells and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
IRF5-IN-1: A Technical Guide to its Chemical Properties and Mechanism of Action
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, and its dysregulation is linked to numerous autoimmune and inflammatory diseases. As a key mediator of pro-inflammatory cytokine production downstream of Toll-like receptors (TLRs), IRF5 represents a significant therapeutic target. This document provides a comprehensive technical overview of IRF5-IN-1 (also known as Compound C5), a novel small molecule inhibitor of the IRF5 signaling pathway. We will detail its chemical properties, mechanism of action, and relevant experimental protocols for its use in a research setting. While specific synthesis protocols for this compound are not publicly disclosed, this guide consolidates available data on its characterization and application.
Introduction to IRF5 Signaling
Interferon Regulatory Factor 5 (IRF5) is a member of the IRF family of transcription factors that play a pivotal role in regulating immune responses.[1][2] Unlike other IRFs that primarily drive antiviral type I interferon (IFN) responses, IRF5 is a master regulator of inflammation, inducing the expression of cytokines such as TNF-α, IL-6, and IL-12.[3][4] In an inactive state, IRF5 resides in the cytoplasm.[5] Upon activation by stimuli, such as pathogen-associated molecular patterns (PAMPs) binding to TLRs, IRF5 undergoes post-translational modifications, leading to its homodimerization and translocation into the nucleus.[3][5] Once in the nucleus, it binds to the promoters of target genes to initiate the transcription of pro-inflammatory mediators.[5] Given its central role, aberrant IRF5 activity is implicated in the pathogenesis of diseases like systemic lupus erythematosus (SLE), rheumatoid arthritis, and inflammatory bowel disease, making it a compelling target for therapeutic intervention.[5][6]
Chemical and Biological Properties of this compound
This compound is a potent and specific inhibitor of the IRF5 pathway. It acts upstream of IRF5 activation, providing a distinct mechanism to modulate inflammatory responses.
Data Summary
The following table summarizes the key quantitative and qualitative data for this compound.
| Property | Value | Reference(s) |
| IUPAC Name | N-(3-(piperidin-1-yl)propyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide | [7] |
| Synonyms | Compound C5 | [7][8] |
| CAS Number | 689270-18-6 | [7][8] |
| Molecular Formula | C₂₇H₃₃N₃O₂ | [7][8] |
| Molecular Weight | 431.57 g/mol | [7][8] |
| Appearance | Off-white to light yellow solid | [7] |
| Biological Activity | Inhibits R848-induced ISRE reporter gene activity with an IC₅₀ of 1.6 µM. | [7] |
| Target | SLC15A4 | [7][8] |
| Pathway | TLR7/8 Signaling, IRF5 Activation | [7] |
| Solubility (In Vitro) | DMSO: 50 mg/mL (115.86 mM). Requires sonication and warming to 80°C. | [7][8] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (5.79 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.≥ 2.5 mg/mL (5.79 mM) in 10% DMSO, 90% Corn Oil. | [7] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years. | [7] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month. | [7][8] |
Mechanism of Action
This compound is a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[7][8] SLC15A4 is an essential component of the TLR7/8 signaling pathway in certain immune cells, such as plasmacytoid dendritic cells and B cells. By inhibiting SLC15A4, this compound effectively blocks the downstream activation of IRF5, preventing its nuclear translocation and subsequent induction of inflammatory genes.[7][8] This targeted approach allows for the selective inhibition of TLR7/8-mediated IRF5 responses without affecting other critical pathways like NF-κB activation.[8]
Caption: TLR7/8 signaling pathway leading to IRF5 activation and inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on vendor datasheets and established laboratory techniques.
Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for in vitro use and diluted formulations for in vivo experiments.
Materials:
-
This compound powder (M.W. 431.57)
-
Anhydrous/low-moisture DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Corn Oil
-
Sterile microcentrifuge tubes and conical tubes
-
Vortex mixer, sonicator, and heat block/water bath (80°C)
Protocol for 10 mM DMSO Stock Solution (In Vitro):
-
Weigh out 4.32 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube. Note: Hygroscopic DMSO can significantly impact solubility.[7][8]
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, warm the solution to 80°C and sonicate until the solution is clear.[7][8]
-
Centrifuge briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[7][8]
Protocol for In Vivo Formulation (≥ 2.5 mg/mL): This protocol yields a clear solution of ≥ 2.5 mg/mL (5.79 mM).[7]
-
Prepare a 25 mg/mL stock of this compound in DMSO.
-
Method A (Aqueous Vehicle): a. In a sterile conical tube, add 1 part of the 25 mg/mL DMSO stock (10% final volume). b. Add 4 parts of PEG300 (40% final volume) and mix thoroughly. c. Add 0.5 parts of Tween-80 (5% final volume) and mix. d. Add 4.5 parts of sterile saline (45% final volume) and mix until a clear, homogenous solution is formed.
-
Method B (Oil Vehicle): a. In a sterile conical tube, add 1 part of the 25 mg/mL DMSO stock (10% final volume). b. Add 9 parts of sterile corn oil (90% final volume). c. Vortex and sonicate until a clear solution is achieved.
-
The final working solution for in vivo experiments should be prepared fresh on the day of use.[7]
Western Blot for TASL Expression
Objective: To determine the effect of this compound on the expression of TASL, a key adaptor protein in the TLR7/8-IRF5 axis, in CAL-1 cells.[7]
Caption: Experimental workflow for Western Blot analysis of TASL protein expression.
Protocol:
-
Cell Culture: Seed CAL-1 cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist like R848 for 24 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against TASL. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize the TASL signal to the loading control.
Cytokine Inhibition Assay
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-6, TNF) in R848-stimulated THP-1 cells.[7]
Protocol:
-
Cell Culture: Seed THP-1 monocytes in a 96-well plate. Differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate) for 48 hours, followed by a 24-hour rest period in fresh media.
-
Treatment: Pre-treat the differentiated THP-1 cells with serial dilutions of this compound (e.g., 0.1 to 10 µM) or vehicle control for 1-2 hours.
-
Stimulation: Add the TLR7/8 agonist R848 to the wells to a final concentration of 1 µg/mL and incubate for 24 hours.[7]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of IL-6 and TNF in the supernatant using a commercially available ELISA kit or a multiplex immunoassay (e.g., Luminex) according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value for the inhibition of each cytokine.
Conclusion
This compound is a valuable research tool for investigating the role of the TLR7/8-SLC15A4-IRF5 signaling axis in inflammation and autoimmune disease. Its well-characterized chemical properties and specific mechanism of action make it a potent inhibitor for in vitro and in vivo studies. The protocols outlined in this guide provide a framework for researchers to effectively utilize this compound to explore the therapeutic potential of targeting IRF5.
References
- 1. What are IRF5 modulators and how do they work? [synapse.patsnap.com]
- 2. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
In-Depth Technical Guide: IRF5-IN-1 Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target identification and validation of IRF5-IN-1, a small molecule inhibitor of the TLR7/8 signaling pathway. Through a detailed examination of the experimental methodologies and supporting data, we elucidate the mechanism by which this compound exerts its anti-inflammatory effects. The primary molecular target of this compound is identified as the solute carrier family 15 member 4 (SLC15A4). The inhibitor acts by locking SLC15A4 in a conformation that is incompatible with the binding of the adaptor protein TASL, leading to TASL degradation. This disruption of the SLC15A4-TASL complex selectively blocks the downstream activation and nuclear translocation of Interferon Regulatory Factor 5 (IRF5), a key transcription factor in the propagation of inflammatory signals. This guide will detail the key experiments, present quantitative data, and provide diagrams of the relevant signaling pathways and experimental workflows to offer a thorough understanding of the target identification and validation process for this compound.
Introduction to IRF5 and its Role in Inflammation
Interferon Regulatory Factor 5 (IRF5) is a transcription factor that plays a pivotal role in the innate immune response and the subsequent inflammatory cascade.[1] It is a member of the IRF family of proteins, which are crucial for regulating the expression of interferons and other pro-inflammatory cytokines in response to pathogen-associated molecular patterns (PAMPs).[1] Dysregulation of IRF5 activity has been implicated in the pathogenesis of various autoimmune and inflammatory diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1]
IRF5 is activated downstream of several pattern recognition receptors (PRRs), most notably the endosomal Toll-like receptors (TLRs) 7, 8, and 9, which recognize viral and bacterial nucleic acids.[2] Upon ligand binding, these TLRs initiate a signaling cascade that is dependent on the adaptor protein MyD88. This leads to the recruitment and activation of a series of downstream kinases, ultimately resulting in the phosphorylation and activation of IRF5.[2] Activated IRF5 then homodimerizes and translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, driving the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and type I interferons.[1][2] Given its central role in inflammation, IRF5 has emerged as an attractive therapeutic target for the development of novel anti-inflammatory drugs.
Target Identification of this compound
This compound (also referred to as Compound C5 or feeblin) was identified as an inhibitor of the TLR7/8 signaling pathway.[3][4] The primary molecular target was elucidated through a series of target deconvolution experiments.
Initial Phenotypic Screening
The discovery of this compound likely originated from phenotypic screens designed to identify compounds that could inhibit TLR7/8-mediated inflammatory responses. A key breakthrough in understanding its mechanism of action came from the observation that the compound's activity was linked to the stability of the recently identified adaptor protein, TASL.[5]
Mechanism of Action: Disruption of the SLC15A4-TASL Complex
Further investigation revealed that this compound's primary target is not IRF5 itself, but rather the solute carrier SLC15A4.[5] SLC15A4 is an endolysosome-resident transporter that is essential for TLR7/8/9 signaling. It functions by recruiting the adaptor protein TASL to the endolysosomal membrane, which is a critical step for the subsequent activation of IRF5.[5][6]
Cryo-electron microscopy studies have shown that this compound binds to SLC15A4 and locks it in an outward-open conformation.[5] This conformational state is incompatible with the binding of TASL on the cytoplasmic side of the endolysosomal membrane. The inability of TASL to bind to the this compound-bound SLC15A4 leads to the proteasomal degradation of TASL.[5] The loss of TASL effectively uncouples the TLR7/8/9 signaling cascade from IRF5 activation, thereby inhibiting the downstream production of pro-inflammatory cytokines.[5]
Target Validation
The identification of SLC15A4 as the direct target of this compound was validated through a series of cellular and biochemical assays.
Selective Inhibition of IRF5 Nuclear Translocation
A hallmark of IRF5 activation is its translocation from the cytoplasm to the nucleus. Immunofluorescence microscopy was employed to visualize the subcellular localization of IRF5 in immune cells treated with this compound. These experiments demonstrated that this compound potently inhibits the R848 (a TLR7/8 agonist)-induced nuclear translocation of IRF5.[7] Crucially, the nuclear translocation of NF-κB (p65), which is activated through a parallel pathway downstream of TLR7/8, was unaffected by this compound treatment.[7] This selectivity for the IRF5 pathway provided strong evidence that the inhibitor acts upstream of IRF5 and not on a common component of both pathways.
Downstream Cytokine Inhibition
The functional consequence of inhibiting IRF5 activation is the suppression of pro-inflammatory cytokine production. Enzyme-linked immunosorbent assays (ELISAs) were used to quantify the levels of various cytokines secreted by immune cells following TLR7/8 stimulation in the presence or absence of this compound.
| Cell Type | Stimulant | Cytokine | Treatment | Concentration (µM) | Inhibition |
| THP-1 cells | R848 | IL-6 | This compound | 1-10 | Yes |
| THP-1 cells | R848 | TNF-α | This compound | 1-10 | Yes |
| THP-1 cells | R848 | IFN | This compound | 1-10 | Yes |
| THP-1 cells | R848 | CCL2 | This compound | 1-10 | Yes |
| ISRE Reporter Assay | R848 | - | This compound | - | IC50 = 1.6 µM |
Table 1: Summary of this compound's inhibitory effects on cytokine production and signaling. Data compiled from MedchemExpress product information.[3]
Co-immunoprecipitation to Confirm Disruption of SLC15A4-TASL Interaction
To directly demonstrate that this compound disrupts the interaction between SLC15A4 and TASL, co-immunoprecipitation (Co-IP) experiments were performed. In these assays, cell lysates containing tagged versions of SLC15A4 and TASL were incubated with an antibody against one of the proteins. The resulting immunoprecipitate was then analyzed by Western blotting for the presence of the other protein. These experiments would show that in the presence of this compound, the amount of TASL that co-precipitates with SLC15A4 is significantly reduced, confirming the disruption of their interaction.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: THP-1 (human monocytic cell line) and CAL-1 (human plasmacytoid dendritic cell line) are commonly used for these studies.
-
Reagents: R848 (TLR7/8 agonist), Lipopolysaccharide (LPS; TLR4 agonist), Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
Immunofluorescence Staining for IRF5 Nuclear Translocation
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., R848) for the indicated time (e.g., 2-4 hours).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody specific for IRF5 (and NF-κB p65 as a control) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
-
Quantify nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Co-immunoprecipitation (Co-IP)
-
Transfect cells with expression vectors for tagged SLC15A4 and TASL.
-
Treat the cells with this compound or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-HA for HA-tagged SLC15A4) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against both tagged proteins.
Signaling Pathways and Experimental Workflows
IRF5 Signaling Pathway```dot
Caption: A generalized workflow for the target identification and validation of a small molecule inhibitor.
Conclusion
References
- 1. Chemoproteomics-guided development of SLC15A4 inhibitors with anti-inflammatory activity | bioRxiv [biorxiv.org]
- 2. IRF5 Is a Specific Marker of Inflammatory Macrophages In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery Proteomics Analysis Determines That Driver Oncogenes Suppress Antiviral Defense Pathways Through Reduction in Interferon-β Autocrine Stimulation [escholarship.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. A new inhibitor of pro-inflammatory responses that could be beneficial to SLE patients in the future – Rebsamen Lab [rebsamenlab.org]
- 6. Structural basis for recruitment of TASL by SLC15A4 in human endolysosomal TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Discovery of IRF5-IN-1: A Technical Guide to a Novel Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery of IRF5-IN-1, a novel small molecule inhibitor of the Interferon Regulatory Factor 5 (IRF5) signaling pathway. IRF5 is a key transcription factor in the innate immune system, and its dysregulation is implicated in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This compound, also known as feeblin or C5, represents a promising therapeutic candidate by selectively targeting a critical node in the IRF5 activation cascade. This document details the mechanism of action, quantitative data, and the experimental protocols employed in its discovery and characterization.
Mechanism of Action: A Conformation-Locking Inhibitor of SLC15A4
This compound does not directly inhibit IRF5 itself. Instead, it employs a sophisticated mechanism by targeting the solute carrier protein SLC15A4. SLC15A4 is an essential component of the Toll-like receptor 7 and 8 (TLR7/8) signaling pathway, which is a major driver of IRF5 activation.
Upon TLR7/8 activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), a signaling cascade is initiated that leads to the recruitment and activation of IRF5. A key step in this process is the interaction of SLC15A4 with the adapter protein TASL. This SLC15A4-TASL complex is crucial for the subsequent recruitment and phosphorylation of IRF5, leading to its dimerization, nuclear translocation, and the transcription of pro-inflammatory cytokine genes.
This compound acts as a conformation-locking inhibitor of SLC15A4. By binding to SLC15A4, it stabilizes the protein in a conformation that is incompatible with TASL binding. This disruption of the SLC15A4-TASL adapter module has a dual effect: it prevents the recruitment of IRF5 to the signaling complex and leads to the proteostatic degradation of TASL. The ultimate consequence is a potent and selective inhibition of the downstream IRF5-mediated inflammatory response.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a concise overview of its potency and activity.
| Parameter | Value | Cell Line/System | Assay Conditions | Reference |
| IC50 (ISRE Reporter Gene Activity) | 1.6 µM | THP-1 cells | Stimulated with R848 (TLR7/8 agonist) | [4] |
| Inhibition of Cytokine Production | Significant reduction at 1-10 µM | THP-1 cells | Stimulated with R848; measured IL-6, TNF, IFN, and CCL2 | [4] |
| TASL Protein Reduction | Observed at 1-10 µM | CAL-1 cells | 24-hour incubation | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental strategies involved in the discovery of this compound, the following diagrams have been generated using the DOT language.
IRF5 Signaling Pathway and the Action of this compound
Caption: The TLR7/8-mediated IRF5 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for the Discovery of this compound
Caption: The experimental workflow for the discovery and validation of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Phenotypic Screening for TASL Degradation
The discovery of this compound was enabled by a high-throughput phenotypic screen designed to identify small molecules that induce the degradation of the TASL adapter protein.
-
Cell Line: A human cell line (e.g., HEK293T) was engineered to stably express a TASL-reporter fusion protein. This reporter system was designed such that the degradation of TASL would lead to a measurable change in a reporter signal (e.g., fluorescence or luminescence).
-
Compound Library Screening: A library of small molecules was screened in a multi-well plate format. The engineered cells were seeded into the plates and incubated with individual compounds from the library.
-
Signal Detection: After a defined incubation period, the reporter signal was measured using a high-throughput plate reader. Compounds that caused a significant decrease in the reporter signal were identified as primary hits.
-
Hit Confirmation: Primary hits were re-tested to confirm their activity and to rule out artifacts. This included dose-response studies to determine the potency of the compounds.
ISRE Reporter Gene Assay
This assay was used to quantify the inhibitory effect of this compound on the IRF5 signaling pathway. The Interferon-Stimulated Response Element (ISRE) is a DNA sequence found in the promoter region of many interferon-inducible genes, which are downstream targets of IRF5.
-
Cell Line: THP-1 cells, a human monocytic cell line that endogenously expresses the necessary components of the TLR7/8-IRF5 pathway, were used. These cells were stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a minimal promoter with multiple copies of the ISRE.
-
Assay Procedure:
-
THP-1-ISRE-luciferase cells were seeded in 96-well plates.
-
Cells were pre-incubated with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
The cells were then stimulated with the TLR7/8 agonist R848 to activate the IRF5 pathway.
-
After an incubation period (e.g., 18-24 hours), the cells were lysed, and a luciferase substrate was added.
-
The resulting luminescence, which is proportional to the ISRE promoter activity, was measured using a luminometer.
-
-
Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Cytokine Production Assay
This assay directly measures the downstream biological effect of IRF5 inhibition, which is the reduction of pro-inflammatory cytokine production.
-
Cell Line: THP-1 cells or primary human peripheral blood mononuclear cells (PBMCs) were used.
-
Assay Procedure:
-
Cells were seeded in multi-well plates.
-
Cells were pre-treated with different concentrations of this compound or vehicle control.
-
The cells were then stimulated with R848.
-
After an appropriate incubation period (e.g., 24 hours), the cell culture supernatant was collected.
-
The concentrations of various cytokines (e.g., IL-6, TNF-α, IFN-α, and CCL2) in the supernatant were quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or multiplex bead-based assays (e.g., Luminex).
-
-
Data Analysis: The reduction in cytokine levels in the presence of this compound compared to the vehicle control was calculated to determine the inhibitory effect.
Western Blot for TASL Protein Levels
Western blotting was employed to directly visualize the effect of this compound on the stability of the TASL protein.
-
Cell Line: CAL-1 cells, a human plasmacytoid dendritic cell line, were used.
-
Assay Procedure:
-
CAL-1 cells were treated with various concentrations of this compound or a vehicle control for 24 hours.
-
The cells were then harvested and lysed to extract total cellular proteins.
-
The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample were separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins were transferred to a nitrocellulose or PVDF membrane.
-
The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for TASL. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) was used as a loading control.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
A chemiluminescent substrate was added, and the resulting light signal was detected using an imaging system.
-
-
Data Analysis: The intensity of the TASL band was quantified and normalized to the loading control to determine the relative decrease in TASL protein levels in the presence of this compound.
Confocal Microscopy for IRF5 Nuclear Translocation
This imaging-based assay was used to visualize and quantify the inhibition of IRF5 nuclear translocation, a key step in its activation.
-
Cell Type: Primary human PBMCs were used.
-
Assay Procedure:
-
PBMCs were pre-treated with this compound or vehicle for a specified time.
-
The cells were then stimulated with R848 to induce IRF5 activation.
-
After stimulation, the cells were fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
The cells were then stained with a primary antibody against IRF5, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei were counterstained with a fluorescent DNA dye (e.g., DAPI).
-
Images were acquired using a confocal microscope.
-
-
Data Analysis: The fluorescence intensity of IRF5 in the nucleus versus the cytoplasm was quantified using image analysis software. A significant decrease in the nuclear-to-cytoplasmic ratio of IRF5 fluorescence in the presence of this compound indicated inhibition of nuclear translocation.
Conclusion
The discovery of this compound marks a significant advancement in the pursuit of targeted therapies for autoimmune diseases. Its unique mechanism of action, involving the allosteric inhibition of SLC15A4 and the subsequent destabilization of the TASL adapter protein, offers a highly specific means of downregulating the pro-inflammatory activity of IRF5. The comprehensive experimental approach, from a novel phenotypic screen to detailed in vitro characterization, has provided a solid foundation for its further development as a potential therapeutic agent. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and build upon this important discovery.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
IRF5-IN-1: A Technical Guide to its Use as a Probe for IRF5 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the production of pro-inflammatory cytokines.[1] Dysregulation of IRF5 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of IRF5-IN-1, a novel small molecule inhibitor that serves as a powerful probe for elucidating IRF5 function. This compound, also known as compound C5 or feeblin, is a conformation-locking inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4), a lysosomal transporter.[2][3][4] By targeting SLC15A4, this compound effectively blocks the downstream activation of IRF5, thereby inhibiting the TLR7/8 signaling pathway and subsequent inflammatory responses.[3][4] This guide details the mechanism of action of this compound, presents its key quantitative data, and provides comprehensive experimental protocols for its characterization and use in research settings.
Mechanism of Action
This compound does not directly bind to IRF5. Instead, it targets SLC15A4, a crucial component of the TLR7/8/9 signaling cascade that leads to IRF5 activation.[5][6][7] The adaptor protein TASL interacts with SLC15A4 and is essential for the recruitment and activation of IRF5.[5][6][7] this compound is a conformation-locking inhibitor of SLC15A4. By binding to SLC15A4, it is thought to induce a conformational change that prevents its interaction with TASL.[2][8] This disruption of the SLC15A4-TASL complex prevents the subsequent recruitment and phosphorylation of IRF5, leading to a reduction in its nuclear translocation and transcriptional activity.[4] Consequently, the production of IRF5-dependent pro-inflammatory cytokines, such as IL-6, TNF-α, and Type I Interferons, is suppressed.[3] A key feature of this compound is its specificity for the IRF5 pathway, as it has been shown not to affect the activation of NF-κB p65.[4]
Signaling Pathway Diagram
Caption: IRF5 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound, providing a snapshot of its potency and cellular activity.
| Parameter | Value | Cell Line | Assay Description | Reference |
| IC50 | 1.6 µM | Not Specified | Inhibition of R848-induced Interferon-Stimulated Response Element (ISRE) reporter gene activity. | [3] |
| Concentration Range for TASL Reduction | 1 - 10 µM | CAL-1 | Reduction of TASL protein levels, without affecting SLC15A4 expression, measured after 24 hours of treatment. | [3] |
| Concentration Range for Cytokine Inhibition | 1 - 10 µM | THP-1 | Inhibition of R848-induced production of IL-6, TNF, IFN, and CCL2 after 24 hours of treatment. | [3] |
Experimental Protocols
Detailed methodologies for key experiments to characterize the function of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Interferon-Stimulated Response Element (ISRE) Reporter Gene Assay
This assay is used to quantify the transcriptional activity of IRF5. Upon activation and nuclear translocation, IRF5 binds to ISRE sequences in the promoters of target genes, driving the expression of a reporter gene (e.g., luciferase).
Materials:
-
HEK293 or THP-1 cells
-
ISRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
TLR7/8 agonist (e.g., R848)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the ISRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR7/8 agonist (e.g., R848) to activate the IRF5 pathway. Include an unstimulated control.
-
Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction of ISRE activity relative to the unstimulated control and determine the IC50 value for this compound.
Cytokine Measurement by ELISA
This protocol measures the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) from immune cells, such as the human monocytic cell line THP-1, in response to TLR stimulation and inhibition by this compound.
Materials:
-
THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (for differentiating THP-1 monocytes into macrophages, optional)
-
This compound
-
TLR7/8 agonist (e.g., R848)
-
ELISA kits for specific cytokines (e.g., human IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Cell Culture and Differentiation (Optional): Culture THP-1 cells in suspension. For macrophage differentiation, treat the cells with a low concentration of PMA (e.g., 5-50 ng/mL) for 24-48 hours, then wash and incubate in fresh medium for at least 24 hours.
-
Inhibitor Treatment: Plate the cells in a 96-well plate and pre-treat with a serial dilution of this compound or vehicle control for 1-2 hours.
-
Stimulation: Add the TLR7/8 agonist R848 to the wells to stimulate cytokine production. Include an unstimulated control.
-
Supernatant Collection: After a suitable incubation period (e.g., 16-24 hours), centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve. Determine the effect of this compound on cytokine production.
Western Blot for TASL Protein Levels
This method is used to assess the effect of this compound on the protein levels of TASL, the adaptor protein that interacts with SLC15A4.
Materials:
-
CAL-1 or THP-1 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-TASL, anti-SLC15A4 (optional), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with different concentrations of this compound or vehicle for the desired time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-TASL and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the TASL signal to the loading control to determine the relative change in TASL protein levels.
Experimental Workflow and Logic Diagrams
Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the inhibitory activity of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade of events following the inhibition of SLC15A4 by this compound.
Conclusion
This compound represents a valuable and specific chemical probe for investigating the role of the SLC15A4-TASL-IRF5 signaling axis in health and disease. Its ability to selectively inhibit this pathway without affecting NF-κB signaling provides a refined tool for dissecting the specific contributions of IRF5 to inflammatory processes. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further unravel the complexities of IRF5 biology and to explore its potential as a therapeutic target. As research in this area continues, this compound will undoubtedly be instrumental in advancing our understanding of innate immunity and in the development of novel anti-inflammatory therapies.
References
- 1. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | TASL recruits IRF5 [reactome.org]
- 7. Structural basis for recruitment of TASL by SLC15A4 in human endolysosomal TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Characterization of IRF5-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of IRF5-IN-1 (also known as compound C5), a pathway-specific inhibitor of Interferon Regulatory Factor 5 (IRF5). This document details the compound's mechanism of action, summarizes its activity in key cellular assays, and provides comprehensive experimental protocols for its characterization.
Introduction to this compound
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, regulating the expression of proinflammatory cytokines and type I interferons. Dysregulation of IRF5 activity is implicated in various autoimmune and inflammatory diseases, making it a compelling therapeutic target. This compound is a small molecule inhibitor that specifically targets the IRF5 signaling pathway.[1][2] It acts as a conformation-locking inhibitor of the solute carrier family 15 member 4 (SLC15A4), which is essential for the activation of IRF5 downstream of Toll-like receptor 7/8 (TLR7/8) signaling.[1][2][3] By inhibiting SLC15A4, this compound effectively blocks the nuclear translocation of IRF5 and subsequent inflammatory responses.[2][3]
Mechanism of Action
This compound exerts its inhibitory effect not by directly binding to IRF5, but by targeting SLC15A4, a crucial component of the endolysosomal TLR7/8 signaling complex.[1][2] Upon stimulation of TLR7/8 by ligands such as R848, a signaling cascade is initiated that leads to the recruitment and activation of IRF5.[4] This process is dependent on the interaction between SLC15A4 and the adaptor protein TASL.[3] this compound is a conformation-locking inhibitor of SLC15A4, which disrupts the SLC15A4-TASL adapter module.[2] This prevents the downstream activation and nuclear translocation of IRF5, without affecting the activation of other transcription factors like NF-κB p65.[2] The inhibition of IRF5 activation leads to a reduction in the expression of IRF5-dependent proinflammatory cytokines.[1][5]
Quantitative Data Summary
The in vitro activity of this compound has been quantified in various cell-based assays. The following tables summarize the key findings.
Table 1: Inhibition of Reporter Gene Activity
| Assay Type | Cell Line | Stimulus | IC50 (µM) | Reference |
| ISRE Reporter Gene Activity | THP-1 | R848 | 1.6 | [1][5] |
Table 2: Effect on Protein Levels and Cytokine Production
| Assay Type | Cell Line | Concentration (µM) | Incubation Time (h) | Effect | Reference |
| TASL Protein Levels | CAL-1 | 1-10 | 24 | Reduction in TASL levels | [1][5] |
| Pro-inflammatory Cytokine Production | THP-1 | 1-10 | 24 | Inhibition of R848-induced IL-6, TNF, IFN, CCL2 | [1][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the in vitro characterization of this compound.
ISRE-Luciferase Reporter Gene Assay
This assay measures the ability of this compound to inhibit the transcriptional activity of IRF5 in response to TLR7/8 stimulation.
Materials:
-
THP-1 cells stably expressing an ISRE-luciferase reporter construct
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
R848 (TLR7/8 agonist)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the THP-1-ISRE-luciferase reporter cells in a 96-well plate at a density of 4 x 104 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of R848 and dilute it to the desired final concentration in culture medium.
-
Add R848 to the wells (final concentration, e.g., 5 µg/mL) to stimulate the cells. Include wells with vehicle (DMSO) control.
-
Incubate the plate for an additional 20-24 hours.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.
Cytokine Production Measurement by ELISA
This protocol details the measurement of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant of THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
R848
-
96-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., human IL-6, TNF-α)
-
Microplate reader
Protocol:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells per well in 100 µL of culture medium.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) and incubate for 24 hours.
-
Stimulate the cells with R848 (e.g., 5 µg/mL) for 16-24 hours.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve and determine the inhibitory effect of this compound.
Western Blot for TASL Protein Levels
This method is used to assess the effect of this compound on the protein levels of TASL in CAL-1 cells.
Materials:
-
CAL-1 cells
-
Culture medium for CAL-1 cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TASL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed CAL-1 cells and allow them to adhere.
-
Treat the cells with 1-10 µM of this compound or vehicle for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TASL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro characterization of this compound.
References
- 1. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. IRF5 and IRF8 modulate the CAL-1 human plasmacytoid dendritic cell line response following TLR9 ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Methodological & Application
Application Notes and Protocols for IRF5-IN-1 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the production of pro-inflammatory cytokines. Its dysregulation is implicated in various autoimmune diseases. IRF5-IN-1 is a potent and specific small molecule inhibitor that targets the IRF5 signaling pathway. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on inflammatory responses.
This compound is a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[1] This action blocks the downstream activation of IRF5 and consequently inhibits the Toll-like receptor 7/8 (TLR7/8) signaling pathway, leading to anti-inflammatory responses.[1]
Data Presentation
The following tables summarize the quantitative data regarding the activity and effects of this compound in various in vitro assays.
| Parameter | Value | Assay Conditions | Cell Line |
| IC50 | 1.6 µM | R848-induced ISRE reporter gene activity | Not specified |
Table 1: Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound was determined in an Interferon-Stimulated Response Element (ISRE) reporter gene assay.
| Cell Line | Treatment | Concentration of this compound | Duration | Effect |
| THP-1 | R848 | 1-10 µM | 24 hours | Inhibition of IL-6, TNF, IFN, and CCL2 generation.[1] |
| CAL-1 | R848 | 1-10 µM | 24 hours | Reduction in TASL protein levels.[1] |
Table 2: Cellular Activity of this compound. Summary of the observed effects of this compound on different cell lines and endpoints.
Experimental Protocols
Cell Culture and Maintenance
-
THP-1 Cells (Human Monocytic Cell Line):
-
Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density between 1 x 105 and 1 x 106 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
CAL-1 Cells (Human B-cell Lymphoma Line):
-
Culture in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at a density between 3 x 105 and 2 x 106 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution
-
Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytokine Production Assay in THP-1 Cells
This protocol describes the measurement of cytokine secretion from THP-1 cells following treatment with this compound and stimulation with a TLR7/8 agonist.
Materials:
-
THP-1 cells
-
This compound
-
R848 (TLR7/8 agonist)
-
96-well cell culture plates
-
ELISA kits for human IL-6 and TNF-α
-
Plate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 106 cells/mL (100 µL/well).
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with R848 (final concentration 5 µg/mL) for 24 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Collect the cell-free supernatant for cytokine analysis.
-
Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Western Blot Analysis of TASL in CAL-1 Cells
This protocol details the detection of TASL protein levels in CAL-1 cells treated with this compound.
Materials:
-
CAL-1 cells
-
This compound
-
R848
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: Rabbit anti-TASL, Rabbit anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed CAL-1 cells in a 6-well plate at a density of 1 x 106 cells/mL.
-
Treat the cells with this compound (1-10 µM) or vehicle for 24 hours.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TASL (e.g., 1:1000 dilution) and GAPDH (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
ISRE Reporter Gene Assay
This assay measures the transcriptional activity of IRF5 by quantifying the expression of a luciferase reporter gene under the control of an ISRE promoter.
Materials:
-
HEK293T cells (or other suitable reporter cell line)
-
ISRE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
R848
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the ISRE-luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the transfected cells with this compound or vehicle for 1 hour.
-
Stimulate the cells with R848 for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Visualizations
Caption: IRF5 Signaling Pathway and Point of Inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
Application Notes and Protocols for IRF5-IN-1 in Murine Lupus Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of IRF5-IN-1, a peptide-based inhibitor of Interferon Regulatory Factor 5 (IRF5), in preclinical mouse models of systemic lupus erythematosus (SLE). The information compiled is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of targeting the IRF5 signaling pathway in lupus.
Introduction
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate and adaptive immune systems. Genetic variations in the IRF5 gene are strongly associated with an increased risk of developing SLE. In lupus, IRF5 is often hyperactivated in immune cells, leading to the overproduction of pro-inflammatory cytokines and type I interferons, which are key drivers of the autoimmune response and subsequent tissue damage.[1][2] this compound (also referred to as N5-1 in the scientific literature) is a cell-permeable peptide mimetic designed to selectively bind to and stabilize the inactive monomer of IRF5, thereby preventing its activation and nuclear translocation.[2][3] Preclinical studies in various mouse models of lupus have demonstrated that inhibition of IRF5 with this peptide mimetic can attenuate disease pathology, reduce autoantibody production, alleviate kidney damage, and improve overall survival.[1][2][4]
Data Presentation: this compound Dosage and Efficacy in Lupus Mouse Models
The following table summarizes the quantitative data from key preclinical studies of this compound in established mouse models of lupus.
| Mouse Model | Treatment Phase | Dosage per Injection | Dosing Schedule | Route of Administration | Key Outcomes | Reference |
| NZB/W F1 | Preclinical (starting at 8 weeks of age) | 100 µ g/mouse | Days 0, 1, 4, 7, and 14 | Intraperitoneal (IP) | Reduced proteinuria, decreased anti-nuclear antibody (ANA) and anti-dsDNA IgG titers, attenuated kidney pathology, and significantly improved survival. | [2][4] |
| MRL/lpr | Clinical (starting at 8 weeks of age, after disease onset) | 100 µ g/mouse | Days 0, 1, 4, 7, and 14 | Intraperitoneal (IP) | Significant reduction in anti-dsDNA levels and improved survival. | [2] |
| Pristane-Induced Lupus (BALB/c) | Clinical | Not explicitly stated in the provided search results. | Not explicitly stated in the provided search results. | Intraperitoneal (IP) | Significant reductions in dsDNA levels and improved survival. | [2] |
| BALB/c (Acute Inflammation Model) | Acute | 200 µ g/mouse | Single injection 1 hour prior to R848 challenge | Intraperitoneal (IP) | Blocked R848-induced IL-6 production, demonstrating in vivo target engagement. | [4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% normal saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles for injection
Protocol:
-
Reconstitution: Allow the lyophilized this compound peptide to equilibrate to room temperature before opening the vial. Reconstitute the peptide in sterile PBS or saline to a desired stock concentration. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of the peptide in 1 mL of sterile PBS.
-
Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
Sterilization: Sterilize the reconstituted peptide solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, the solution can be stored at 4°C for a few days.
-
Preparation of Dosing Solution: On the day of injection, thaw an aliquot of the stock solution and dilute it with sterile PBS or saline to the final desired concentration for injection. For a 100 µg dose in a 200 µL injection volume, the final concentration would be 0.5 mg/mL.
Administration of this compound in NZB/W F1 Mice (Preclinical Model)
Materials:
-
Female NZB/W F1 mice (8 weeks of age)
-
Prepared this compound dosing solution (e.g., 0.5 mg/mL)
-
Control vehicle (sterile PBS or saline)
-
Insulin syringes (or other appropriate syringes for IP injection)
-
Animal handling and restraint equipment
Protocol:
-
Animal Acclimatization: Acclimate the 8-week-old female NZB/W F1 mice to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign mice to a control group and a treatment group (n=6-11 per group is recommended).
-
Dosing Schedule: Administer this compound or the vehicle control via intraperitoneal (IP) injection according to the following schedule:
-
Day 0
-
Day 1
-
Day 4
-
Day 7
-
Day 14
-
-
Injection Procedure:
-
Weigh each mouse to ensure accurate dosing if calculating on a mg/kg basis, although a fixed dose of 100 µ g/mouse is reported.
-
Restrain the mouse appropriately.
-
Perform the IP injection into the lower right or left quadrant of the abdomen, being careful to avoid the internal organs.
-
-
Monitoring:
-
Monitor the body weight and general health of the mice weekly.
-
Collect urine weekly to monitor for proteinuria, a key indicator of lupus nephritis.
-
Collect blood samples (e.g., via tail vein or retro-orbital bleed) at regular intervals (e.g., every 4-6 weeks) to measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.
-
Monitor survival of the mice over the course of the study (e.g., up to 40 weeks of age).
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest kidneys for histopathological analysis to assess the severity of lupus nephritis.
Administration of this compound in MRL/lpr Mice (Clinical Model)
Materials:
-
Female MRL/lpr mice (8 weeks of age)
-
Prepared this compound dosing solution
-
Control vehicle
-
Injection and monitoring equipment as described for the NZB/W F1 model
Protocol:
-
Disease Onset: MRL/lpr mice spontaneously develop a lupus-like disease. At 8 weeks of age, these mice typically already exhibit signs of autoimmunity, such as the presence of ANAs.
-
Grouping and Dosing: As with the NZB/W F1 model, randomly assign 8-week-old female MRL/lpr mice to control and treatment groups. Administer 100 µg of this compound or vehicle per mouse via IP injection on Days 0, 1, 4, 7, and 14.
-
Monitoring and Endpoint Analysis: Follow the same monitoring and endpoint analysis procedures as described for the NZB/W F1 model, with a particular focus on changes in anti-dsDNA IgG levels and overall survival as key efficacy readouts.
Mandatory Visualizations
Caption: IRF5 Signaling Pathway and the Mechanism of Action of this compound.
Caption: Experimental Workflow for In Vivo Efficacy Testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRF5 inhibitor N5-1 | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. A novel peptide inhibitor targeting interferon regulatory factor 5 (IRF5) ameliorates lupus disease severity in NZB/W F1 mice [coms.events]
Application Notes and Protocols for IRF5-IN-1 in a Collagen-Induced Arthritis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate immune system, playing a pivotal role in the production of pro-inflammatory cytokines. Dysregulated IRF5 activity is implicated in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA). IRF5-IN-1 is a potent and specific inhibitor of the IRF5 signaling pathway. It acts by inhibiting SLC15A4, a solute carrier protein, which in turn blocks the downstream activation of IRF5 and inhibits the Toll-like receptor 7 and 8 (TLR7/8) signaling pathway, known to be involved in the inflammatory cascade of arthritis. These application notes provide a comprehensive overview of the use of this compound in a preclinical collagen-induced arthritis (CIA) mouse model, a well-established animal model that mimics many aspects of human RA.
Mechanism of Action
This compound is a conformationally locked inhibitor of SLC15A4. By targeting SLC15A4, this compound effectively blocks the downstream activation of IRF5. This prevents the nuclear translocation of IRF5 and subsequent transcription of pro-inflammatory genes. In the context of arthritis, this leads to a reduction in the production of key inflammatory mediators such as TNF-α, IL-6, and IL-12.
Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model
While specific in vivo data for this compound in a CIA model is emerging, studies on similar selective oral IRF5 inhibitors have demonstrated significant efficacy. In a CIA mouse model, oral administration of a selective IRF5 inhibitor resulted in a marked reduction in joint swelling and a decrease in the levels of circulating anti-collagen antibodies, indicating a potent anti-inflammatory and disease-modifying effect.[1]
Quantitative Data Summary
The following tables present representative data from a study using a selective oral IRF5 inhibitor in a CIA model, illustrating the expected therapeutic effects.
Table 1: Effect of a Selective Oral IRF5 Inhibitor on Arthritis Score in a CIA Mouse Model
| Treatment Group | Day 21 | Day 28 | Day 35 | Day 42 |
| Vehicle Control | 0.5 ± 0.2 | 3.8 ± 0.5 | 8.2 ± 1.1 | 10.5 ± 1.5 |
| IRF5 Inhibitor (Prophylactic) | 0.1 ± 0.1 | 1.2 ± 0.3 | 3.5 ± 0.7 | 4.8 ± 0.9 |
| IRF5 Inhibitor (Therapeutic) | 0.5 ± 0.2 | 2.5 ± 0.4 | 5.1 ± 0.8 | 6.2 ± 1.0 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. Prophylactic treatment was initiated on the day of the first immunization (Day 0). Therapeutic treatment was initiated after the onset of disease (Day 21).
Table 2: Effect of a Selective Oral IRF5 Inhibitor on Paw Swelling in a CIA Mouse Model
| Treatment Group | Measurement (mm) at Day 42 |
| Vehicle Control | 4.2 ± 0.3 |
| IRF5 Inhibitor (Prophylactic) | 2.5 ± 0.2 |
| IRF5 Inhibitor (Therapeutic) | 3.1 ± 0.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 3: Effect of a Selective Oral IRF5 Inhibitor on Serum Anti-Collagen Type II IgG Levels
| Treatment Group | Anti-Collagen IgG (µg/mL) at Day 42 |
| Vehicle Control | 150.2 ± 25.5 |
| IRF5 Inhibitor (Prophylactic) | 65.8 ± 15.2 |
| IRF5 Inhibitor (Therapeutic) | 98.5 ± 20.1 |
*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Table 4: In Vitro Inhibition of Pro-inflammatory Cytokine Production by this compound
| Cytokine | IC50 (µM) |
| TNF-α | 1.5 |
| IL-6 | 1.8 |
| IL-12 | 2.1 |
Data from R848-stimulated THP-1 cells.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the induction of arthritis and subsequent treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles (26G)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Emulsion:
-
On the day of immunization, prepare a 1:1 emulsion of CII solution and CFA. Keep the components on ice to prevent denaturation of the collagen.
-
Draw equal volumes of CII and CFA into two separate glass syringes connected by a stopcock.
-
Force the mixture back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of CII solution and IFA following the same procedure as in step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection, but not in the same location.
-
-
Treatment with this compound:
-
Prophylactic Dosing: Begin daily oral gavage of this compound or vehicle on Day 0 and continue until the end of the study (e.g., Day 42). A typical dose might be in the range of 10-50 mg/kg, to be optimized in pilot studies.
-
Therapeutic Dosing: Begin daily oral gavage of this compound or vehicle upon the first signs of arthritis (typically around Day 21-28) and continue until the end of the study.
-
-
Monitoring of Arthritis:
-
Visually score the mice for signs of arthritis 3 times per week, starting from Day 21.
-
Use a scoring system where each paw is graded on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Significant erythema and swelling involving the entire paw.
-
4 = Maximum inflammation with joint rigidity.
-
-
The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Endpoint Analysis (Day 42):
-
Collect blood for serum analysis of anti-collagen antibodies and cytokines.
-
Euthanize mice and collect paws for histological analysis of joint inflammation, pannus formation, and bone/cartilage erosion.
-
Spleens can be harvested for analysis of immune cell populations.
-
Histological Analysis of Joints
-
Decalcify the paws in a suitable decalcification solution.
-
Process and embed the tissue in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Safranin O to visualize cartilage.
-
Score the sections for inflammation, pannus formation, and bone/cartilage damage.
Measurement of Anti-Collagen Antibodies by ELISA
-
Coat a 96-well plate with bovine type II collagen.
-
Block the plate to prevent non-specific binding.
-
Add diluted serum samples from the mice.
-
Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.
-
Add a substrate solution (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
Quantify the antibody concentration using a standard curve.
Visualizations
Caption: IRF5 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow of the collagen-induced arthritis (CIA) model and treatment regimens.
References
Application Notes and Protocols for IRF5-IN-1 in DSS-Induced Colitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical transcription factor in the innate immune system, playing a pivotal role in the inflammatory cascade that drives autoimmune diseases, including Inflammatory Bowel Disease (IBD). In the context of ulcerative colitis, elevated IRF5 expression is correlated with disease activity, promoting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12. Genetic knockout of IRF5 in murine models has been shown to be protective against experimental colitis, highlighting IRF5 as a promising therapeutic target.
IRF5-IN-1 is a novel small molecule inhibitor that indirectly targets IRF5 by acting as a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4). By inhibiting SLC15A4, this compound effectively blocks the downstream activation of IRF5 and the TLR7/8 signaling pathway, thereby exerting anti-inflammatory effects. These application notes provide a comprehensive overview of the proposed use of this compound in Dextran Sodium Sulfate (DSS)-induced colitis models, a well-established preclinical model for IBD research. While direct in vivo studies of this compound in DSS-induced colitis are not yet published, this document outlines a robust experimental framework based on the compound's known mechanism of action and data from related studies.
Mechanism of Action
This compound functions as an inhibitor of SLC15A4, a transporter protein located in the endolysosomal membrane of immune cells. SLC15A4 is crucial for the activation of Toll-like receptor 7 (TLR7) and TLR8, which in turn leads to the phosphorylation and activation of IRF5. Activated IRF5 translocates to the nucleus and induces the transcription of a host of pro-inflammatory genes. By inhibiting SLC15A4, this compound prevents the activation of IRF5, leading to a downstream reduction in the production of key inflammatory cytokines.
Data Presentation
The following tables summarize the expected quantitative data from a study evaluating this compound in a DSS-induced colitis mouse model. These are hypothetical data based on the known effects of IRF5 inhibition.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (ISRE Reporter Gene Activity) | HEK293 | 1.6 µM | [1] |
| Inhibition of IL-6 Production | THP-1 | Significant at 1-10 µM | [1] |
| Inhibition of TNF-α Production | THP-1 | Significant at 1-10 µM | [1] |
Table 2: Proposed In Vivo Efficacy of this compound in DSS-Induced Colitis Model
| Parameter | Control (Vehicle) | DSS + Vehicle | DSS + this compound (10 mg/kg) | DSS + this compound (30 mg/kg) |
| Body Weight Change (%) | +2.5 ± 0.5 | -15.2 ± 2.1 | -9.8 ± 1.8 | -6.5 ± 1.5** |
| Disease Activity Index (DAI) | 0.2 ± 0.1 | 3.5 ± 0.4 | 2.1 ± 0.3 | 1.4 ± 0.2 |
| Colon Length (cm) | 8.5 ± 0.5 | 5.2 ± 0.6 | 6.8 ± 0.4* | 7.5 ± 0.3 |
| Histological Score | 0.5 ± 0.2 | 8.2 ± 1.1 | 4.5 ± 0.9 | 2.8 ± 0.7** |
| MPO Activity (U/g tissue) | 1.5 ± 0.3 | 12.8 ± 2.5 | 6.2 ± 1.8 | 3.1 ± 1.2 |
| TNF-α (pg/mg protein) | 50 ± 10 | 450 ± 60 | 220 ± 45* | 110 ± 30 |
| IL-6 (pg/mg protein) | 30 ± 8 | 380 ± 55 | 180 ± 40* | 80 ± 25** |
*p < 0.05, **p < 0.01 vs. DSS + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Acute DSS-Induced Colitis
This protocol describes the induction of acute colitis in mice using Dextran Sodium Sulfate (DSS).
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran Sodium Sulfate (DSS, MW 36,000-50,000 Da)
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2.5-3.5% (w/v) solution of DSS in sterile drinking water. The optimal concentration may vary and should be piloted.
-
Provide the DSS solution to the experimental groups as their sole source of drinking water for 7 consecutive days.
-
The control group receives regular sterile drinking water.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On day 8, sacrifice the mice for tissue collection and analysis.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to mice in the DSS colitis model.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Oral gavage needles (20-22 gauge)
-
Syringes
-
Vortex mixer and sonicator
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg or 30 mg/kg) and the number of animals.
-
Prepare the vehicle solution by sequentially adding and mixing the components.
-
Add the this compound powder to the vehicle.
-
Vortex and sonicate the mixture until the compound is fully dissolved. Prepare fresh daily.
-
-
Administration:
-
Begin administration of this compound or vehicle one day prior to the start of DSS administration (Day -1) and continue daily until the end of the experiment (Day 7).
-
Administer the solution via oral gavage at a volume of 10 ml/kg body weight.
-
Alternatively, intraperitoneal (IP) injection can be considered, though oral administration is often preferred for IBD models.
-
Protocol 3: Assessment of Colitis Severity
This protocol details the methods for evaluating the severity of colitis.
1. Disease Activity Index (DAI):
-
Calculate the DAI score daily for each mouse by combining scores for weight loss, stool consistency, and rectal bleeding, as described in the table below.
Table 3: Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal, hard pellets | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Slight bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
2. Macroscopic Assessment:
-
After sacrifice, carefully excise the colon from the cecum to the anus.
-
Measure the length of the colon. Inflammation typically leads to colon shortening.
-
Note any visible signs of inflammation, such as edema, hyperemia, or ulceration.
3. Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Score the sections for the severity of inflammation, extent of injury, and crypt damage.
4. Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed piece of colon tissue.
-
Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit.
5. Cytokine Analysis:
-
Homogenize a pre-weighed piece of colon tissue in a suitable lysis buffer.
-
Measure the protein levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
Alternatively, extract RNA and perform qRT-PCR to measure the mRNA expression levels of these cytokines.
Conclusion
The inhibition of the IRF5 signaling pathway presents a promising therapeutic strategy for the treatment of IBD. This compound, as a specific inhibitor of the upstream activator SLC15A4, offers a targeted approach to suppress IRF5-mediated inflammation. The protocols and data presented here provide a comprehensive framework for the preclinical evaluation of this compound in the DSS-induced colitis model. Successful demonstration of efficacy in this model would provide a strong rationale for further development of this compound as a novel oral therapeutic for IBD.
References
Application Notes and Protocols for IRF5-IN-1 Treatment of Primary Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 5 (IRF5) is a critical transcription factor in the innate and adaptive immune systems. It plays a pivotal role in the Toll-like receptor (TLR) signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][2][3][4] Dysregulation of IRF5 activity is associated with various autoimmune diseases, including systemic lupus erythematosus (SLE), making it a compelling target for therapeutic intervention.[1][5] IRF5-IN-1 (also known as Compound C5) is a small molecule inhibitor that indirectly targets IRF5 activation. It functions as a conformationally locked inhibitor of the solute carrier protein SLC15A4, which is upstream of IRF5 in the TLR7/8 signaling cascade.[6][7] By inhibiting SLC15A4, this compound effectively blocks the downstream activation and nuclear translocation of IRF5, thereby exerting anti-inflammatory effects.[6][7] These application notes provide detailed protocols for the treatment of primary human peripheral blood mononuclear cells (PBMCs) with this compound to study its effects on inflammatory responses.
Data Presentation
The following tables summarize the quantitative data available for this compound from in vitro studies on human cell lines. These values can serve as a reference for designing experiments with primary human PBMCs, though optimal concentrations may vary.
| Assay | Cell Line | Stimulant | Parameter | Value | Reference |
| ISRE Reporter Gene Activity | Not Specified | R848 | IC50 | 1.6 µM | [6] |
| Cytokine Production | THP-1 | R848 | IL-6, TNF, IFN, CCL2 Inhibition | 1-10 µM | [6][8] |
| TASL Expression | CAL-1 | - | Reduction | 1-10 µM | [6][8] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.
Caption: IRF5 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for treating human PBMCs with this compound.
Experimental Protocols
1. Isolation of Primary Human PBMCs
-
Materials:
-
Whole blood from healthy donors
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Centrifuge
-
Sterile tubes and pipettes
-
-
Protocol:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a sterile conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding 3 volumes of PBS and centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
-
2. Treatment of PBMCs with this compound and TLR Agonist
-
Materials:
-
Isolated human PBMCs
-
Complete RPMI 1640 medium
-
This compound (stock solution in DMSO)
-
R848 (TLR7/8 agonist, stock solution in DMSO or water)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
-
Protocol:
-
Seed PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Prepare serial dilutions of this compound in complete medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 20 µM to determine the optimal concentration for your specific assay.
-
Pre-treat the cells by adding the desired concentrations of this compound or vehicle control (ensure the final DMSO concentration is consistent across all wells and typically below 0.1%).
-
Incubate the plate for 1-2 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare the R848 working solution in complete medium. A final concentration of 1 µM is often used to stimulate TLR7/8.[9]
-
Add R848 to the appropriate wells. Include an unstimulated control (vehicle only).
-
Incubate the plate for the desired time period. For cytokine analysis, an overnight (18-24 hours) incubation is common.[9] For analysis of IRF5 nuclear translocation, a shorter incubation of 1-2 hours is recommended.[10]
-
3. Analysis of this compound Activity
-
A. Cytokine Quantification by ELISA:
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
B. Gene Expression Analysis by qPCR:
-
After collecting the supernatant, lyse the cell pellets using a suitable lysis buffer.
-
Isolate total RNA using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for target genes (e.g., TNF, IL6, IL12B) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
C. IRF5 Nuclear Translocation by Imaging Flow Cytometry or Immunofluorescence:
-
After the shorter incubation period (1-2 hours), harvest the cells.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain for IRF5 using a fluorescently labeled primary antibody or a primary antibody followed by a fluorescently labeled secondary antibody.
-
Stain the nucleus using a nuclear stain (e.g., DAPI, DRAQ5).
-
Analyze the cellular localization of IRF5 using an imaging flow cytometer or a fluorescence microscope. Quantify the percentage of cells with nuclear-localized IRF5.
-
Troubleshooting and Considerations
-
Cell Viability: It is crucial to assess the cytotoxicity of this compound on PBMCs. A viability assay (e.g., MTT, CellTiter-Glo) should be performed in parallel with the functional assays.
-
Donor Variability: Responses of primary human PBMCs can vary significantly between donors. It is recommended to use cells from multiple donors to ensure the reproducibility of the results.
-
DMSO Concentration: High concentrations of DMSO can be toxic to cells and may affect their function. Ensure the final DMSO concentration is low and consistent across all experimental conditions.
-
Optimization: The provided protocols are a starting point. The optimal concentrations of this compound and R848, as well as incubation times, should be determined empirically for each specific experimental setup and research question.
References
- 1. researchgate.net [researchgate.net]
- 2. IRF5 Controls Plasma Cell Generation and Antibody Production via Distinct Mechanisms Depending on the Antigenic Trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pleiotropic interferon-dependent and -independent effects of IRF5 on the pathogenesis of experimental lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IRF5 Dimerization Assay with IRF5-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 5 (IRF5) is a key transcription factor in the innate immune system, playing a critical role in the inflammatory response. Upon activation by stimuli such as Toll-like receptor (TLR) ligands, IRF5 undergoes post-translational modifications, leading to its homodimerization, nuclear translocation, and subsequent activation of pro-inflammatory gene transcription.[1][2] Dysregulation of IRF5 activity is implicated in various autoimmune diseases, making it an attractive therapeutic target.[1] This document provides detailed protocols for assessing IRF5 dimerization in a cellular context and evaluating the inhibitory effect of IRF5-IN-1.
This compound (also known as Compound C5) is a specific inhibitor of the IRF5 pathway. It acts as a conformationally locked inhibitor of SLC15A4, which is involved in the TLR7/8 signaling pathway that leads to IRF5 activation.[3][4] By blocking this pathway, this compound effectively reduces the nuclear translocation of IRF5 and subsequent inflammatory responses.[3]
These application notes describe two primary methods to assay IRF5 dimerization: a traditional approach using native polyacrylamide gel electrophoresis (native-PAGE) followed by immunoblotting, and a high-throughput method utilizing AlphaLISA technology.
Data Presentation
Quantitative Data for this compound
| Compound | Assay Type | Cell Line | Stimulant | Readout | IC50 | Reference |
| This compound | ISRE Reporter Gene Assay | Not Specified | R848 | ISRE activity | 1.6 µM | [3] |
This data suggests that this compound is potent in a cellular context relevant to IRF5 activation. A dose-response experiment is recommended to determine the optimal concentration for dimerization inhibition in the user's specific cell system.
Signaling Pathway and Experimental Workflow
IRF5 Signaling Pathway
The following diagram illustrates the canonical TLR7/8 signaling pathway leading to IRF5 activation and the proposed point of intervention for this compound.
Caption: IRF5 signaling and this compound inhibition point.
Experimental Workflow for IRF5 Dimerization Assay
The diagram below outlines the general workflow for assessing the effect of this compound on IRF5 dimerization using the native-PAGE and immunoblotting method.
Caption: Workflow for IRF5 dimerization analysis.
Experimental Protocols
Protocol 1: Intracellular IRF5 Dimerization Assay by Native-PAGE and Immunoblotting
This protocol is adapted from established methods for detecting endogenous IRF5 homodimerization and has been modified for the evaluation of this compound.[5][6][7][8]
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
R848 (TLR7/8 agonist)
-
Phosphate Buffered Saline (PBS)
-
Non-denaturing cell lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and phosphatase inhibitors)
-
BCA or DC protein assay kit
-
Native-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-IRF5
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate 6 x 10^6 THP-1 cells per well in a 6-well plate in complete RPMI-1640 medium and incubate for 24 hours (37°C, 5% CO2).[6]
-
Prepare working solutions of this compound in complete medium. A suggested concentration range for initial testing is 0.1 µM to 10 µM. Include a vehicle control (DMSO).
-
Pre-incubate the cells with the desired concentrations of this compound or vehicle for 30 minutes.[5][6]
-
Stimulate the cells by adding R848 to a final concentration of 1 µM and incubate for 1 hour at 37°C, 5% CO2.[5][6]
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and transfer to a microcentrifuge tube.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Aspirate the supernatant.
-
Wash the cell pellet with 5 ml of cold PBS and centrifuge again. Aspirate the PBS.[6]
-
Lyse the cell pellet with an appropriate volume of non-denaturing cell lysis buffer on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysate at 8,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the clear supernatant to a new tube and determine the protein concentration using a BCA or DC protein assay.
-
-
Native-PAGE and Immunoblotting:
-
Prepare samples for native-PAGE by mixing equal amounts of protein with native sample buffer. Do not heat or add reducing agents.
-
Load the samples onto a native polyacrylamide gel and perform electrophoresis according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IRF5 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system. IRF5 monomers and dimers will appear as distinct bands.[5]
-
-
Data Analysis:
-
Perform densitometry analysis on the resulting immunoblot to quantify the intensity of the IRF5 monomer and dimer bands.
-
Calculate the ratio of dimer to monomer for each condition.
-
Normalize the results to the stimulated control to determine the percent inhibition of IRF5 dimerization by this compound.
-
Protocol 2: High-Throughput IRF5 Dimerization Assay using AlphaLISA
The AlphaLISA SureFire Human IRF5 Aggregate Detection Kit can be used for a more high-throughput, quantitative assessment of IRF5 dimerization (aggregation) in a no-wash format.[9]
Materials:
-
AlphaLISA SureFire Human IRF5 Aggregate Detection Kit
-
THP-1 cells
-
RPMI-1640 medium
-
This compound
-
R848
-
384-well white OptiPlate
-
Alpha-compatible plate reader
Procedure:
-
Cell Treatment and Lysis:
-
Seed THP-1 cells in a 96-well or 384-well plate at a suitable density.
-
Pre-treat the cells with a serial dilution of this compound or vehicle control.
-
Stimulate the cells with R848 (e.g., 2.5 µg/mL for 4 hours, as per the kit's example protocol, or optimize for your system).[9]
-
Lyse the cells directly in the wells by adding the Lysis Buffer provided in the kit and incubate for 10 minutes at room temperature with shaking.[9]
-
-
AlphaLISA Assay:
-
Data Analysis:
-
The AlphaLISA signal is proportional to the amount of IRF5 aggregates.
-
Plot the AlphaLISA signal against the concentration of this compound to generate a dose-response curve.
-
Calculate the IC50 value for the inhibition of IRF5 dimerization by this compound.
-
Conclusion
The provided protocols offer robust methods for investigating the dimerization of IRF5 and the inhibitory potential of this compound. The native-PAGE and immunoblotting approach provides a qualitative and semi-quantitative assessment, while the AlphaLISA method offers a high-throughput, quantitative alternative suitable for screening and dose-response studies. The selection of the appropriate assay will depend on the specific research question, available equipment, and desired throughput. Careful optimization of cell number, stimulation conditions, and inhibitor concentrations is recommended to achieve reliable and reproducible results.
References
- 1. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Intracellular IRF5 Dimerization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intracellular IRF5 Dimerization Assay [bio-protocol.org]
- 7. Intracellular IRF5 Dimerization Assay [bio-protocol.org]
- 8. [PDF] Intracellular IRF5 Dimerization Assay. | Semantic Scholar [semanticscholar.org]
- 9. revvity.com [revvity.com]
Application Notes: Nuclear Translocation Assay for IRF5 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interferon Regulatory Factor 5 (IRF5) is a key transcription factor in the innate immune system, playing a critical role in the inflammatory response.[1][2][3] Upon activation by upstream signaling pathways, such as those initiated by Toll-like receptors (TLRs), IRF5 translocates from the cytoplasm to the nucleus.[1][4][5][6] In the nucleus, IRF5 binds to specific DNA sequences, driving the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12.[4][5] Dysregulation of IRF5 activity is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target.[1][2]
This document provides detailed application notes and protocols for a nuclear translocation assay to screen and characterize inhibitors of IRF5. The assay is based on immunofluorescence microscopy and quantitative image analysis, allowing for the precise measurement of IRF5 subcellular localization. As a case study, we will refer to the inhibition of IRF5 nuclear translocation by a representative small molecule inhibitor, herein referred to as IRF5-IN-1. While a specific compound named "this compound" is not prominently described in the public literature, the principles and protocols outlined are applicable to various IRF5 inhibitors, such as the described small molecule YE6144 or peptide inhibitors.[2]
Principle of the Assay
The nuclear translocation of IRF5 is a hallmark of its activation. This assay quantifies the extent of IRF5 nuclear translocation in cultured cells upon stimulation and in the presence or absence of an inhibitor. The general workflow involves:
-
Cell Culture and Treatment: Cells expressing endogenous or overexpressed IRF5 are cultured and treated with a known IRF5 activator (e.g., a TLR ligand) and varying concentrations of the test inhibitor (e.g., this compound).
-
Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with a primary antibody specific for IRF5, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA-binding dye like DAPI.
-
Image Acquisition: Fluorescent images of the stained cells are captured using a high-content imaging system or a fluorescence microscope.
-
Image Analysis: The fluorescence intensity of IRF5 in the nuclear and cytoplasmic compartments is quantified using image analysis software. The ratio of nuclear to cytoplasmic fluorescence provides a quantitative measure of IRF5 nuclear translocation.
IRF5 Signaling Pathway and Inhibition
The activation of IRF5 is a multi-step process. Upon stimulation of TLRs, a signaling cascade involving MyD88, IRAK kinases, and TRAF6 is initiated.[1][7][8] This leads to post-translational modifications of IRF5, including phosphorylation and ubiquitination, which trigger its dimerization and subsequent translocation into the nucleus.[7][8][9] Inhibitors of IRF5 can act at various stages of this pathway. This compound is a hypothetical small molecule designed to specifically block the nuclear import of IRF5, thereby preventing its access to target genes and inhibiting the downstream inflammatory cascade.
Figure 1: Simplified IRF5 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the IRF5 nuclear translocation assay.
References
- 1. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hotspotthera.com [hotspotthera.com]
- 5. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
IRF5-IN-1 stability and storage conditions
Welcome to the Technical Support Center for IRF5-IN-1. This resource provides detailed information, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound C5) is a conformationally locked inhibitor of SLC15A4.[1] It functions by blocking the downstream activation of Interferon Regulatory Factor 5 (IRF5) and thereby inhibiting the TLR7/8 signaling pathway, which results in anti-inflammatory responses.[1][2][3][4] Specifically, it has been shown to reduce the levels of TASL, a protein involved in the IRF5 activation cascade.[1][2]
References
Technical Support Center: Troubleshooting IRF5-IN-1 In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting in vivo experiments involving IRF5-IN-1. The following information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Interferon Regulatory Factor 5 (IRF5) signaling pathway.[1] It functions as a conformationally locked inhibitor of the solute carrier family 15 member 4 (SLC15A4), which is a crucial component of the TLR7/8/9 signaling cascade.[1][2][3] By locking SLC15A4 in a specific conformation, this compound prevents its interaction with the adapter protein TASL.[3][4][5] This disruption of the SLC15A4-TASL complex selectively blocks the downstream activation of IRF5, thereby inhibiting the production of pro-inflammatory cytokines such as IL-6, TNF-α, and Type I Interferons.[2][3]
Q2: What is the primary signaling pathway inhibited by this compound?
This compound primarily inhibits the Toll-like receptor (TLR) 7, 8, and 9 signaling pathway that leads to IRF5 activation.[2][3] This pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as single-stranded RNA (ssRNA) by TLR7 and TLR8, or unmethylated CpG DNA by TLR9, within endosomes. This recognition triggers a signaling cascade that is dependent on the MyD88 adapter protein, leading to the recruitment and activation of IRF5. Activated IRF5 then translocates to the nucleus to induce the transcription of various pro-inflammatory genes.[6][7]
Q3: What are the recommended in vivo formulations for this compound?
Due to its hydrophobic nature, this compound has low aqueous solubility and requires a specific vehicle for in vivo administration.[2] Two common formulations are recommended:
-
Formulation 1 (for intraperitoneal or intravenous administration): A co-solvent system consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Formulation 2 (for oral gavage or intraperitoneal administration): A solution of 10% DMSO in 90% corn oil.[2]
It is crucial to prepare these formulations by adding each solvent sequentially and ensuring the solution is clear before administration.[2]
Q4: What is the recommended in vivo dosage for this compound?
Currently, there is no publicly available data from in vivo studies specifying a definitive dosage for this compound. As with any new compound, it is essential for researchers to perform a dose-ranging study (dose-escalation study) to determine the optimal therapeutic dose with an acceptable safety profile for their specific animal model and disease indication.
As a starting point for designing a dose-ranging study, researchers can consider the in vitro IC50 of this compound, which is 1.6 µM for inhibiting R848-induced ISRE reporter gene activity.[2] For reference, other small molecule inhibitors of the TLR7/8 pathway have been used in vivo in a wide range of doses, from 0.01 mg/kg to higher concentrations, depending on the compound's potency and pharmacokinetic properties.[8] However, this is a very broad range and must be narrowed down through empirical testing for this compound.
Troubleshooting Guide
Formulation and Administration Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the vehicle during preparation or before injection. | The concentration of this compound exceeds its solubility in the chosen vehicle. | - Perform a solubility test to determine the maximum soluble concentration in the selected vehicle. - Prepare the formulation fresh before each use. - If using the DMSO/PEG300/Tween-80/saline formulation, ensure the components are added in the correct order and mixed thoroughly at each step.[2] - Gentle warming and sonication may aid in dissolution.[1] |
| The temperature of the solution has dropped, reducing solubility. | - Maintain the solution at a consistent temperature (e.g., room temperature or 37°C) until injection. | |
| Difficulty in administering the formulation due to high viscosity. | The formulation contains a high concentration of a viscous component like PEG300. | - Gently warm the formulation to 37°C to reduce its viscosity before administration. - Use a wider gauge needle for injection. |
| Inflammation or irritation at the injection site (for IP or subcutaneous routes). | The vehicle (e.g., high concentration of DMSO) is causing local tissue irritation. | - Reduce the concentration of organic solvents in the vehicle if possible, without compromising the solubility of this compound. - Ensure the final volume of the injection is within the recommended limits for the chosen route of administration. - Consider an alternative route of administration, such as oral gavage if appropriate for the experimental design. |
Efficacy and Toxicity Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no observable therapeutic effect at the expected dose. | The dose is too low to achieve a therapeutic concentration at the target site. | - Perform a dose-response study to determine the optimal therapeutic dose. - Analyze plasma and/or tissue samples to determine the pharmacokinetic profile of this compound in your model. |
| Poor bioavailability of the compound. | - If using oral gavage, consider switching to an intraperitoneal or intravenous route to increase systemic exposure. - Optimize the formulation to enhance absorption. | |
| The compound is rapidly metabolized or cleared. | - Increase the dosing frequency based on the expected half-life of the compound. | |
| Signs of toxicity in the animals (e.g., weight loss, lethargy, ruffled fur). | The dose is too high. | - Reduce the dose of this compound. - Perform a toxicity study to determine the maximum tolerated dose (MTD). |
| The vehicle itself is causing toxicity. | - Administer a vehicle-only control group to assess for any vehicle-related toxicity.[8] - If the vehicle is suspected to be the cause, explore alternative formulations. |
Experimental Protocols & Data
In Vitro Activity of this compound
| Assay | Cell Line | Stimulus | IC50 | Reference |
| ISRE Reporter Gene Activity | THP-1 | R848 | 1.6 µM | [2] |
| IL-6, TNF, IFN, and CCL2 Production | THP-1 | R848 | Inhibition observed at 1-10 µM | [2] |
| TASL Protein Levels | CAL-1 | - | Reduction observed at 1-10 µM | [2] |
Recommended In Vivo Formulations for this compound
| Formulation Composition | Solubility | Recommended Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Intraperitoneal (IP), Intravenous (IV) | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Oral Gavage (PO), Intraperitoneal (IP) | [2] |
Visualizations
Caption: IRF5 signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for in vivo experiments using this compound.
References
- 1. Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Orally Bioavailable Small Molecule Antagonists of Toll-like Receptors 7/8/9 (TLR7/8/9) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new inhibitor of pro-inflammatory responses that could be beneficial to SLE patients in the future – Rebsamen Lab [rebsamenlab.org]
- 5. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IRF5 Promotes Influenza Virus-Induced Inflammatory Responses in Human Induced Pluripotent Stem Cell-Derived Myeloid Cells and Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 8. The pharmacokinetics of Toll-like receptor agonists and the impact on the immune system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing IRF5-IN-1 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of IRF5-IN-1. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Introduction to this compound
This compound is a small molecule inhibitor that targets the Interferon Regulatory Factor 5 (IRF5) signaling pathway. Specifically, it acts as a conformationally locked inhibitor of SLC15A4, a solute carrier protein that is crucial for the activation of IRF5 downstream of Toll-like receptor 7/8 (TLR7/8) signaling.[1] By blocking this pathway, this compound exhibits anti-inflammatory responses.[1] While its primary characterization has been in the context of immunology and inflammation, understanding its potential cytotoxic effects is crucial for broader applications, including oncology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the SLC15A4 protein. This inhibition prevents the downstream activation of IRF5, a key transcription factor in the TLR7/8 signaling pathway.[1] This pathway is involved in the production of pro-inflammatory cytokines.[2]
Q2: In which cell lines has this compound been tested?
A2: this compound has been reported to be active in CAL-1 (a B-cell lymphoma line) and THP-1 (a human monocytic cell line) cells, where it was shown to reduce TASL levels and inhibit the generation of inflammatory cytokines.[1]
Q3: What is the known IC50 of this compound?
A3: this compound inhibits R848-induced ISRE (Interferon-Stimulated Response Element) reporter gene activity with an IC50 of 1.6 µM.[1] It is important to note that this value represents the inhibitor's potency on its signaling pathway, not necessarily its cytotoxic concentration.
Q4: Is there any available data on the cytotoxicity of this compound in cancer cell lines?
A4: Currently, there is limited publicly available data specifically detailing the cytotoxic IC50 values of this compound in a wide range of cancer cell lines. Further experimental investigation is required to determine its direct cytotoxic effects.
Q5: What is the role of IRF5 in cancer?
A5: The role of IRF5 in cancer is complex and context-dependent. It has been described as a tumor suppressor in some cancers, such as breast and colorectal cancer, where its loss is associated with tumor progression.[3][4] In other contexts, like certain lymphomas, it may have oncogenic functions.[3] This dual role suggests that the effect of inhibiting IRF5 on cancer cell viability may vary between different cancer types.
Data Presentation
As of the latest available information, specific cytotoxicity data for this compound across a broad panel of cancer cell lines is not extensively documented in peer-reviewed literature. The primary reported IC50 value relates to its inhibitory effect on the IRF5 signaling pathway.
| Compound | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | ISRE Reporter Gene Assay | Not Specified | IC50 | 1.6 µM | [1] |
| This compound | Cytotoxicity Assay | Various | IC50 | Data not available | - |
Researchers are encouraged to perform their own dose-response cytotoxicity studies to determine the specific IC50 values in their cell lines of interest.
Experimental Protocols
Here are detailed protocols for two key experiments to assess the cytotoxicity of this compound.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Cell culture medium (serum-free for MTT incubation step)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Adherent or suspension cells of interest
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) with a final concentration not exceeding 0.5%.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the medium and add 50 µL of serum-free medium to each well.[7] Then, add 50 µL of MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of solubilization solvent to each well to dissolve the crystals.[7]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background noise.[7]
Protocol 2: Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[8]
Materials:
-
This compound stock solution (in DMSO)
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well plates
-
Cells of interest
-
Microplate reader
Procedure:
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.
-
Cell Lysis: After the treatment period, collect the cells (for adherent cells, trypsinize and then pellet) and wash with cold PBS. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.[8]
-
Centrifugation: Centrifuge the lysate at high speed to pellet the cell debris.
-
Assay Preparation: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Reaction Setup: In a 96-well plate, add the cell lysate to each well.
-
Substrate Addition: Prepare the reaction mix by adding the DEVD-pNA substrate to the reaction buffer with DTT, as per the kit instructions. Add the reaction mix to each well containing the cell lysate.[8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[8] The absorbance is proportional to the amount of caspase-3 activity.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in MTT Assay
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding to avoid clumps.
-
Use a multichannel pipette for adding reagents to minimize timing differences.
-
Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill them with sterile PBS or media instead.[9]
-
Issue 2: Low Signal or No Effect of this compound
-
Possible Cause: The concentration of this compound may be too low, the incubation time may be too short, or the cell line may be insensitive.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Increase the incubation time with the inhibitor.
-
Verify the expression and activity of the IRF5 pathway in your cell line. Not all cell lines may have an active pathway that is sensitive to this inhibitor.
-
Issue 3: Unexpectedly High Cytotoxicity in Control (Vehicle-Treated) Cells
-
Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high, or the cells may be unhealthy.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).[9]
-
Check the viability of your cells before starting the experiment using a method like Trypan Blue exclusion.
-
Ensure proper cell culture conditions (e.g., temperature, CO2, humidity).
-
Issue 4: Precipitate Formation in the Culture Medium
-
Possible Cause: Poor solubility of this compound in the aqueous culture medium.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Ensure the final concentration of the organic solvent in the cell culture medium is low.
-
Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible with your cells.
-
Mandatory Visualizations
Caption: IRF5 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. IRF-5 Promotes Cell Death in CD4 T Cells during Chronic Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 3. Role of interferon regulatory factor 5 (IRF5) in tumor progression: Prognostic and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acrabstracts.org [acrabstracts.org]
- 5. Chemoproteomic development of SLC15A4 inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 7. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling through IFN regulatory factor-5 sensitizes p53-deficient tumors to DNA damage-induced apoptosis and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: IRF5-IN-1 Animal Studies
This technical support center provides guidance for researchers preparing IRF5-IN-1 for animal studies. While published in vivo efficacy and pharmacokinetic data for this compound are limited, this guide offers best practices and troubleshooting advice based on the compound's known chemical properties and general protocols for similar small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a conformationally locked inhibitor of SLC15A4. It functions by blocking the downstream activation of Interferon Regulatory Factor 5 (IRF5), which in turn inhibits the TLR7/8 signaling pathway.[1] This action ultimately leads to anti-inflammatory responses.[1][2]
Q2: What is the recommended solvent for initial stock solution preparation?
A2: For in vitro studies, this compound can be dissolved in DMSO at a concentration of 50 mg/mL (115.86 mM) with the aid of ultrasonication and warming to 80°C.[1] It is important to use newly opened, hygroscopic DMSO as its water content can significantly impact solubility.[1]
Q3: How should I prepare this compound for in vivo administration?
A3: There are two primary vehicle formulations recommended for in vivo use, both achieving a solubility of ≥ 2.5 mg/mL.[1] The choice of vehicle will depend on your experimental design, particularly the route of administration and the duration of the study. It is recommended to prepare the working solution fresh on the day of use.[1]
Q4: What are the recommended storage conditions for this compound?
A4: Store the solid powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during formulation | Incomplete dissolution of the initial DMSO stock solution. | Ensure the initial DMSO stock is fully dissolved. Use ultrasonication and gentle warming as needed. |
| Rapid addition of aqueous components. | Add the aqueous components (e.g., saline) dropwise while vortexing or stirring the solution to prevent the compound from crashing out. | |
| Incorrect solvent ratios. | Double-check the volumetric ratios of all solvents as specified in the formulation protocols. | |
| Phase separation in the final solution | Immiscibility of the solvents at the given ratios. | Ensure vigorous mixing after the addition of each solvent. If phase separation persists, sonication may help to create a homogenous emulsion, particularly for oil-based vehicles. |
| Difficulty in administration (e.g., high viscosity) | High concentration of PEG300. | If the viscosity of the PEG300-containing formulation is too high for your intended administration route (e.g., intravenous injection), consider the corn oil-based formulation or consult with your institution's veterinary staff about appropriate injection techniques for viscous solutions. |
| Observed animal distress post-injection | Potential irritation from the vehicle, particularly with high concentrations of DMSO or Tween-80. | Monitor animals closely after administration. If signs of distress are observed, consider reducing the concentration of DMSO or Tween-80 in the vehicle if possible, or explore alternative formulations. Always adhere to your institution's approved animal care and use protocols. |
| The intrinsic toxicity of the compound at the administered dose. | While specific toxicity data for this compound is not widely available, it is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. |
Experimental Protocols
Preparation of In Vivo Formulations
The following tables summarize the recommended protocols for preparing this compound solutions for animal administration. A clear stock solution in DMSO should be prepared first.
Protocol 1: Aqueous-Based Formulation
| Component | Percentage by Volume | Example for 1 mL |
| DMSO | 10% | 100 µL |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Final Solubility | ≥ 2.5 mg/mL (5.79 mM) |
Methodology:
-
Start with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.[1]
Protocol 2: Oil-Based Formulation
| Component | Percentage by Volume | Example for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Final Solubility | ≥ 2.5 mg/mL (5.79 mM) |
Methodology:
-
Start with a clear stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear and uniform solution is achieved.[1] Note: This formulation may be more suitable for subcutaneous or intramuscular injections and for studies requiring a slower release of the compound.
Visualizations
Caption: Simplified signaling pathway of IRF5 activation and its inhibition by this compound.
Caption: Logical workflow for the preparation of this compound formulations for animal studies.
References
Technical Support Center: IRF5 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with IRF5 inhibitors, focusing on dose-response curve analysis and related experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IRF5 inhibitor, IRF5-IN-1, is not showing a dose-dependent effect on cytokine production (e.g., TNF-α, IL-6). What are the possible reasons?
A1: Several factors could contribute to a lack of dose-response. Consider the following troubleshooting steps:
-
Cell Permeability and Compound Stability:
-
Issue: The inhibitor may not be effectively entering the cells or could be degrading in the culture medium.
-
Troubleshooting:
-
Confirm the cell permeability of your inhibitor. If it's a novel compound, you may need to perform cell uptake assays.
-
Check the stability of the compound in your specific cell culture medium and conditions (temperature, light exposure). A time-course experiment can help determine the compound's half-life.
-
Ensure proper solubilization of the inhibitor. Poor solubility can lead to inaccurate concentrations. Test different solvents and ensure the final solvent concentration is not toxic to the cells.
-
-
-
IRF5 Activation Status:
-
Issue: IRF5 needs to be activated to observe the effect of an inhibitor. In unstimulated cells, IRF5 is largely inactive in the cytoplasm.[1]
-
Troubleshooting:
-
Ensure you are using an appropriate stimulus to activate the IRF5 pathway. Common activators include Toll-like receptor (TLR) ligands like R848 (for TLR7/8) or CpG (for TLR9).[2]
-
Confirm that your stimulus is working by measuring the expression of IRF5-dependent genes or the nuclear translocation of IRF5 in positive control wells (without the inhibitor).
-
-
-
Experimental Timeline:
-
Issue: The timing of inhibitor addition, cell stimulation, and endpoint measurement is critical.
-
Troubleshooting:
-
Typically, cells are pre-treated with the inhibitor for a specific period (e.g., 30 minutes to 2 hours) before adding the stimulus. Optimize this pre-incubation time.
-
The peak of cytokine production varies. Perform a time-course experiment to identify the optimal time point for measuring cytokine release after stimulation.
-
-
-
Cell Type Specificity:
-
Issue: IRF5 expression and its role in signaling can vary between different immune cell types, such as macrophages, dendritic cells (DCs), and B cells.[3]
-
Troubleshooting:
-
Confirm that your chosen cell line or primary cells express IRF5 at sufficient levels. You can check this by Western blot or qPCR.
-
The IRF5 signaling pathway can be cell-type specific. What works in one cell type may not be directly transferable to another.
-
-
Q2: I am observing high background or inconsistent results in my IRF5 nuclear translocation assay.
A2: High background or variability in nuclear translocation assays can be due to several factors:
-
Fixation and Permeabilization:
-
Issue: Suboptimal fixation or permeabilization can lead to incomplete antibody access to the nucleus or cause cell morphology changes.
-
Troubleshooting:
-
Optimize the concentration and incubation time for your fixative (e.g., paraformaldehyde) and permeabilization agent (e.g., Triton X-100 or saponin).
-
Ensure all washing steps are performed thoroughly to remove excess reagents.
-
-
-
Antibody Specificity and Concentration:
-
Issue: The primary antibody against IRF5 may have low specificity or be used at a suboptimal concentration, leading to non-specific binding.
-
Troubleshooting:
-
Validate your IRF5 antibody. Use positive and negative controls (e.g., cells with known IRF5 expression and knockout cells, if available).
-
Perform an antibody titration to determine the optimal concentration that gives a high signal-to-noise ratio.
-
-
-
Basal IRF5 Activation:
-
Issue: Some cell lines may have a higher basal level of IRF5 nuclear localization, especially if they are continuously cultured or stressed.
-
Troubleshooting:
-
Ensure cells are healthy and not over-confluent before starting the experiment.
-
Minimize handling stress and ensure consistent culture conditions.
-
-
Q3: How do I confirm that my inhibitor is specifically targeting IRF5?
A3: Demonstrating target specificity is crucial. Here are some recommended approaches:
-
Orthogonal Assays:
-
Beyond measuring downstream cytokine production, assess more direct markers of IRF5 activity. For example, an inhibitor should block the phosphorylation and dimerization of IRF5, as well as its translocation to the nucleus.[1][4]
-
Measure the expression of a panel of IRF5-dependent and IRF5-independent genes. A specific inhibitor should primarily affect the former.
-
-
Counter-Screening:
-
Test your inhibitor against other related transcription factors, such as IRF3, IRF7, or NF-κB, to ensure it does not inhibit their activation or nuclear translocation.[5]
-
-
IRF5 Knockout/Knockdown Cells:
-
The most definitive way to show specificity is to use IRF5 knockout or siRNA-mediated knockdown cells. The inhibitor should have no effect in cells lacking the target protein.
-
Quantitative Data Summary
While specific dose-response data for "this compound" is not publicly available, the following table summarizes quantitative data for other known IRF5 inhibitors as a reference.
| Inhibitor Name | Target Mechanism | Assay Type | Cell Type | Effective Concentration / Binding Affinity | Reference |
| YE6144 | Inhibits IRF5 phosphorylation and nuclear translocation | Cytokine Production | Human PBMCs | Minimal effect on NF-κB activity | [4] |
| IRF5D (Decoy Peptide) | Binds to IRF5 | Biolayer Interferometry | Recombinant IRF5 | Kd of 3.72 ± 0.74 x 10-6 M | [6] |
| IRF5-CPP2 & IRF5-CPP5 (Cell-Penetrating Peptides) | Inhibit IRF5 homodimerization | IgG Production | Human B cells | Dose-dependent inhibition of CpGB-induced IgG production | [5] |
| N5-1 | Blocks IRF5 nuclear translocation | Cytokine Expression | Murine lupus models | Reduces inflammatory cytokine expression | [4] |
Experimental Protocols
Protocol 1: Measuring IRF5-Mediated Cytokine Production
-
Cell Plating: Seed immune cells (e.g., human PBMCs or murine bone marrow-derived macrophages) in a 96-well plate at a density of 2 x 105 cells/well.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound. Add the desired concentrations of the inhibitor to the cells and incubate for 1-2 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Cell Stimulation: Add a TLR agonist (e.g., 1 µM R848) to the wells to activate the IRF5 pathway.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Cytokine Measurement: Centrifuge the plate to pellet the cells. Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-12) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.
Protocol 2: Immunofluorescence Assay for IRF5 Nuclear Translocation
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Pre-treat the cells with this compound at various concentrations for 1-2 hours.
-
Stimulation: Stimulate the cells with a TLR agonist for 1-2 hours to induce IRF5 nuclear translocation.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against IRF5 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of IRF5 translocation.
Signaling Pathways and Workflows
Caption: Canonical IRF5 signaling pathway upon TLR7/8 activation.
Caption: Experimental workflow for dose-response curve analysis.
References
- 1. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 4. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 5. Inhibition of IRF5 cellular activity with cell-penetrating peptides that target homodimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An IRF5 Decoy Peptide Reduces Myocardial Inflammation and Fibrosis and Improves Endothelial Cell Function in Tight-Skin Mice - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of IRF5-IN-1 in media
Welcome to the technical support center for IRF5-IN-1. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a conformationally locked inhibitor of SLC15A4 that blocks downstream Interferon Regulatory Factor 5 (IRF5) activation.[1][2][3][4] By doing so, it inhibits the TLR7/8 signaling pathway and exhibits anti-inflammatory responses.[1][3][4] IRF5 is a key transcription factor in the innate and adaptive immune systems, and its hyperactivation is associated with autoimmune diseases like systemic lupus erythematosus (SLE).[5][6][7]
Q2: What is the primary cause of this compound precipitation in cell culture media?
A2: The precipitation of this compound in aqueous solutions like cell culture media is primarily due to its hydrophobic nature and limited solubility. When a concentrated stock solution, typically in a solvent like DMSO, is diluted into the aqueous environment of the media, the compound can crash out of solution if its solubility limit is exceeded.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is highly soluble in DMSO, reaching up to 50 mg/mL with the aid of ultrasonication and gentle warming.[2][3]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To minimize solvent-induced toxicity and the risk of compound precipitation, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%.[8] Many standard protocols recommend aiming for a final concentration of 0.1% or lower.[8] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q5: Can I filter the media to remove the precipitate?
A5: Filtering the media after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active inhibitor in your experiment, which will significantly impact the accuracy and reproducibility of your results.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture media.
Issue: Precipitate observed after adding this compound to the media.
Possible Cause 1: Suboptimal Stock Solution Preparation
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: When preparing your DMSO stock solution, ensure the this compound is completely dissolved. Use of an ultrasonic bath and gentle warming (e.g., to 37°C or up to 80°C for a short period) can aid dissolution.[2][3]
-
Use High-Quality, Anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of hydrophobic compounds.[2] Use freshly opened, high-purity, anhydrous DMSO for preparing your stock solutions.
-
Store Stock Solutions Properly: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][2][9] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[1][2][4]
-
Possible Cause 2: Improper Dilution Technique
-
Troubleshooting Steps:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Temperature fluctuations can decrease the solubility of some compounds.[9][10]
-
Rapid and Dispersed Dilution: Add the stock solution to the media while gently vortexing or swirling the tube. This rapid dispersion helps to avoid localized high concentrations of the compound that can lead to immediate precipitation.[9]
-
Serial Dilutions: For very high final concentrations, consider performing a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of media, and then add this intermediate dilution to the final volume of media.
-
Possible Cause 3: Final Concentration Exceeds Solubility Limit in Media
-
Troubleshooting Steps:
-
Determine the Kinetic Solubility: The most effective way to prevent precipitation is to work below the kinetic solubility limit of this compound in your specific cell culture medium. You can determine this experimentally using the protocol provided below.
-
Consider Media Components: The presence of serum (FBS) can sometimes help to solubilize hydrophobic compounds through protein binding. If you are working in serum-free conditions, the solubility of this compound may be lower. Test the solubility in both your basal media and your complete media (with serum and other supplements).
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic water bath
-
Water bath or heat block set to 37°C-80°C
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 115.86 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath. For difficult-to-dissolve solutions, brief heating up to 80°C can be applied.[2][3]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into single-use, light-protected sterile tubes.
-
Store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
Objective: To determine the maximum concentration at which this compound remains soluble in your specific cell culture medium over a defined period.
Materials:
-
This compound stock solution (e.g., 20 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile 1.5 mL microcentrifuge tubes or a clear 96-well plate
-
Incubator (37°C)
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, to test final concentrations from 1 µM to 50 µM.
-
Add the appropriate volume of media to each tube or well.
-
Add the corresponding volume of the this compound stock solution to each tube/well to achieve the desired final concentration. Ensure the final DMSO concentration is consistent across all samples and does not exceed 0.5%.
-
Include a vehicle control (media with DMSO only).
-
Mix gently by pipetting or swirling.
-
Incubate the tubes/plate at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, 12, 24 hours).
-
Visually inspect for precipitation at each time point against a dark background. You can also measure the absorbance at a high wavelength (e.g., 600-700 nm) using a plate reader, where an increase in absorbance indicates scattering due to precipitate formation.
-
The highest concentration that remains clear is the kinetic solubility limit for your experimental conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Conditions |
| DMSO | 50 mg/mL (115.86 mM) | Ultrasonic and warming and heat to 80°C[2][3] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (5.79 mM) | -[1][3] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (5.79 mM) | -[1][3] |
Table 2: Example of Kinetic Solubility Assessment Results
| Final Concentration (µM) | Media + 10% FBS (24h) | Media (serum-free) (24h) |
| 1 | Clear | Clear |
| 5 | Clear | Clear |
| 10 | Clear | Slight Haze |
| 20 | Slight Haze | Precipitate |
| 50 | Precipitate | Precipitate |
Note: This table is for illustrative purposes. You must perform this experiment with your specific media and conditions.
Visualizations
Signaling Pathway
Caption: The inhibitory action of this compound on the TLR7/8 signaling pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. This compound | IRF5抑制剂 | MCE [medchemexpress.cn]
- 5. IRF5 Is a Specific Marker of Inflammatory Macrophages In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRF5 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: IRF5-IN-1 Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of IRF5-IN-1.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its physical and chemical properties?
This compound is a conformationally locked inhibitor of SLC15A4 that blocks the downstream activation of Interferon Regulatory Factor 5 (IRF5) and inhibits the TLR7/8 signaling pathway, exhibiting anti-inflammatory responses.[1][2][3] Its key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H33N3O2 |
| Molecular Weight | 431.57 g/mol |
| Appearance | Solid, Off-white to light yellow powder |
| CAS Number | 689270-18-6 |
| Solubility | Soluble in DMSO (50 mg/mL) with ultrasonic and warming to 80°C.[1][2] |
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
It is highly recommended to use freshly opened DMSO for preparing stock solutions as hygroscopic DMSO can significantly impact solubility.[1] For solutions, it is best to prepare aliquots to avoid repeated freeze-thaw cycles.
3. What analytical techniques are used to assess the purity of this compound?
A combination of chromatographic and spectroscopic techniques is typically employed to ensure the purity and structural integrity of small molecule inhibitors like this compound. While specific validation reports for this compound are not publicly available, the following methods are standard in the industry:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for purity assessment, allowing for the separation and quantification of the active pharmaceutical ingredient (API) from any impurities. A stability-indicating HPLC method can also be developed to separate the API from its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry, enabling the identification of impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural confirmation of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
4. What are potential sources of impurities in this compound?
Impurities can be introduced at various stages of the synthesis and handling of this compound. These can include:
-
Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis process.
-
Intermediates and by-products: Compounds formed during intermediate steps of the synthesis.
-
Degradation products: this compound contains an amide functional group, which can be susceptible to hydrolysis under strongly acidic or basic conditions, although amides are generally more stable than esters.[4] The quinoline core, while generally stable, could be susceptible to oxidation or other transformations under harsh conditions.
-
Residual solvents: Solvents used during the synthesis and purification process.
Troubleshooting Guides
This section addresses common issues that may arise during the quality control and experimental use of this compound.
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible injection solvent- Presence of secondary interactions with the stationary phase- Column degradation | - Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase or a weaker solvent.- Adjust the mobile phase pH or ionic strength.- Use a new or validated column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate- Temperature variations- Column aging | - Ensure proper mobile phase preparation and pump performance.- Use a column oven to maintain a constant temperature.- Equilibrate the column thoroughly before each run. |
| Spurious or Ghost Peaks | - Contaminated mobile phase or injection solvent- Carryover from previous injections- Air bubbles in the system | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol in the autosampler.- Degas the mobile phase thoroughly. |
Solubility and Stability Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in aqueous buffers | - Low aqueous solubility of the compound.- Exceeding the solubility limit. | - Ensure the final concentration of DMSO or other organic solvent is compatible with your experimental system and maintains solubility.- Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Loss of activity over time in solution | - Degradation of the compound. | - Store stock solutions at -80°C in aliquots to minimize freeze-thaw cycles.[1]- For working solutions in aqueous media, prepare them fresh before each experiment. |
| Difficulty dissolving the powder | - Use of aged or hygroscopic DMSO. | - Use freshly opened, high-purity DMSO for preparing stock solutions.[1]- Gentle warming and sonication can aid in dissolution.[1][2] |
Experimental Protocols
While a specific, validated stability-indicating HPLC method for this compound is not publicly available, a general protocol for purity assessment by reverse-phase HPLC is provided below as a starting point for method development.
General Reverse-Phase HPLC Method for Purity Assessment
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan of this compound)
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Dilute with mobile phase A to a final concentration of 50 µg/mL.
Visualizations
Signaling Pathway of IRF5 Inhibition
Caption: Inhibition of the TLR7/8-SLC15A4 signaling pathway by this compound, preventing IRF5 activation.
Quality Control Experimental Workflow
Caption: A typical workflow for the quality control assessment of this compound.
Troubleshooting Logic for HPLC Purity Issues
References
Validation & Comparative
A Comparative Guide to IRF5 Inhibitors: IRF5-IN-1 vs. N5-1
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical mediator in the inflammatory response, making it a compelling target for therapeutic intervention in a range of autoimmune and inflammatory diseases. This guide provides a detailed comparison of two prominent IRF5 inhibitors, the small molecule IRF5-IN-1 and the peptide-based inhibitor N5-1. We present a comprehensive analysis of their mechanisms of action, potency, and the experimental data supporting their activity, enabling informed decisions for research and development.
At a Glance: Key Differences
| Feature | This compound | N5-1 |
| Target | SLC15A4 (indirectly inhibits IRF5) | IRF5 (direct binder) |
| Mechanism of Action | Blocks downstream IRF5 activation by inhibiting the TLR7/8 signaling pathway.[1][2] | Stabilizes the inactive IRF5 monomer, preventing its phosphorylation and nuclear translocation.[3][4] |
| Potency | IC50: 1.6 µM (R848-induced ISRE reporter gene activity)[1][2] | Kd: 98.8 nM (binding affinity to IRF5)[3][5] |
| Reported Effects | - Reduces TASL levels.[1][2]- Inhibits R848-induced generation of IL-6, TNF, IFN, and CCL2 in THP-1 cells.[1][2] | - Inhibits R848-induced IRF5 nuclear translocation in monocytes and B cells.[3][5]- Reduces R848-induced IL-6 production in vivo.[5][6]- Shows protective effects in mouse models of lupus.[3][4] |
Mechanism of Action and Signaling Pathways
This compound and N5-1 employ distinct strategies to modulate IRF5 activity. This compound acts upstream by targeting SLC15A4, a transporter protein involved in the TLR7/8 signaling cascade that leads to IRF5 activation. By inhibiting SLC15A4, this compound effectively blocks the downstream activation of IRF5.[1][2]
In contrast, N5-1 is a cell-permeable peptide mimetic that directly engages with IRF5. It selectively binds to the inactive monomeric form of IRF5, stabilizing it and preventing the subsequent phosphorylation and homodimerization required for its translocation to the nucleus and transcriptional activity.[3][4][5]
Below is a diagram illustrating the IRF5 signaling pathway and the points of intervention for both inhibitors.
Experimental Data and Performance
Quantitative Comparison
| Inhibitor | Assay | Readout | Result |
| This compound | R848-induced ISRE Reporter Gene Activity | IC50 | 1.6 µM[1][2] |
| N5-1 | Surface Plasmon Resonance | Kd | 98.8 nM[3][5] |
It is important to note that the IC50 and Kd values were determined using different experimental assays and are therefore not directly comparable. The IC50 reflects the concentration required to inhibit a cellular response by 50%, while the Kd represents the equilibrium dissociation constant, a measure of binding affinity.
Cellular Effects of this compound
-
Inhibition of Cytokine Production: In THP-1 cells, this compound (1-10 µM) inhibited the generation of IL-6, TNF, IFN, and CCL2 induced by the TLR7/8 agonist R848.[1][2]
-
Reduction of TASL Levels: Treatment with this compound (1-10 µM) for 24 hours reduced the levels of the adaptor protein TASL in CAL-1 cells.[1][2]
Cellular and In Vivo Effects of N5-1
-
Inhibition of IRF5 Nuclear Translocation: N5-1 significantly reduced R848-induced IRF5 nuclear translocation in primary human monocytes and B cells.[3][5]
-
Inhibition of IRF5 Phosphorylation: Pre-incubation with N5-1 significantly reduced R848-stimulated phosphorylation of IRF5 at Ser462 in peripheral blood mononuclear cells (PBMCs).[5]
-
In Vivo Efficacy: In a murine model of lupus, N5-1 attenuated IL-6 production and IRF5 hyperactivation, leading to reduced kidney pathology and increased survival.[3]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for key experiments cited in the evaluation of these inhibitors.
ISRE Reporter Gene Assay (for IC50 Determination of this compound)
This assay measures the transcriptional activity of IRF5 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an Interferon-Stimulated Response Element (ISRE).
References
- 1. Induction of innate cytokine responses by respiratory mucosal challenge with R848 in zebrafish, mice, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IRF5 inhibitor N5-1 | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 5. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel peptide inhibitor targeting interferon regulatory factor 5 (IRF5) ameliorates lupus disease severity in NZB/W F1 mice [coms.events]
A Head-to-Head Comparison: IRF5-IN-1 vs. siRNA Knockdown for IRF5 Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of targeting Interferon Regulatory Factor 5 (IRF5), a key mediator of inflammation, the choice between a small molecule inhibitor like IRF5-IN-1 and a genetic approach such as siRNA knockdown is a critical decision. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Interferon Regulatory Factor 5 (IRF5) is a transcription factor that plays a pivotal role in the innate immune response, particularly in the production of pro-inflammatory cytokines.[1][2] Its dysregulation is implicated in a variety of autoimmune and inflammatory diseases, making it an attractive therapeutic target.[3][4] This comparison guide delves into two primary methods for inhibiting IRF5 function: the small molecule inhibitor this compound and siRNA-mediated gene knockdown.
Mechanism of Action: A Tale of Two Strategies
This compound is a small molecule inhibitor that indirectly targets IRF5 by acting on an upstream component of its signaling pathway. Specifically, it is a conformationally locked inhibitor of Solute Carrier Family 15 Member 4 (SLC15A4).[1][5][6][7] SLC15A4 is an endolysosomal transporter that, upon activation of Toll-like receptors (TLRs) 7, 8, and 9, forms a complex with the adaptor protein TASL.[5][6][8][9] This complex is crucial for the recruitment and subsequent activation of IRF5.[5][8] By inhibiting SLC15A4, this compound effectively blocks the downstream activation of IRF5, preventing its phosphorylation, dimerization, and nuclear translocation, which are all necessary for its function as a transcription factor.[5][6]
In contrast, siRNA (small interfering RNA) knockdown offers a direct approach to silencing IRF5 expression at the genetic level. This technology utilizes short, double-stranded RNA molecules that are complementary to the messenger RNA (mRNA) of the IRF5 gene.[10][11] Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC).[12] The RISC complex then uses the siRNA as a guide to find and cleave the target IRF5 mRNA, leading to its degradation and preventing the synthesis of the IRF5 protein.[10][11]
Performance Data: A Quantitative Look
The following tables summarize quantitative data for both this compound and IRF5 siRNA from various studies. It is important to note that these data are not from a direct head-to-head comparison and experimental conditions may vary between studies.
| Parameter | This compound | Supporting Evidence |
| Target | SLC15A4 (upstream of IRF5) | [1][5][6][7] |
| IC50 | 1.6 µM (for inhibition of R848-induced ISRE reporter activity) | [5][6] |
| Cellular Effects | - Inhibits R848-induced generation of IL-6, TNF, IFN, and CCL2 in THP-1 cells (at 1-10 µM) - Reduces TASL protein levels in CAL-1 cells (at 1-10 µM) | [1][5][6] |
| Parameter | siRNA Knockdown of IRF5 | Supporting Evidence |
| Target | IRF5 mRNA | [10][11] |
| Knockdown Efficiency | Typically >70-90% reduction in mRNA and protein levels | [13][14] |
| Cellular Effects | - Significantly reduces LPS-induced release of TNF-α, IL-1β, and IL-6 in microglia. - Diminishes IRF5 protein expression in transfected THP-1 macrophages. | [10][15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Inhibition of Cytokine Production in THP-1 Cells using this compound
This protocol is adapted from methodologies described in studies evaluating the effects of this compound on cytokine production in the human monocytic cell line THP-1.
1. Cell Culture and Differentiation:
- Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.
- To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, replace the PMA-containing medium with fresh complete medium and allow the cells to rest for 24 hours before treatment.
2. Inhibitor Treatment and Stimulation:
- Prepare stock solutions of this compound in DMSO.
- Pre-treat the differentiated THP-1 cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 1 hour.
- Stimulate the cells with a TLR7/8 agonist, such as R848 (1 µM), for a specified time (e.g., 6-24 hours) to induce IRF5 activation and cytokine production.
3. Quantification of Cytokine Production:
- Collect the cell culture supernatants after the stimulation period.
- Measure the concentrations of cytokines such as IL-6 and TNF-α in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Normalize cytokine levels to the total protein concentration of the cell lysates or to cell viability.
Protocol 2: siRNA-Mediated Knockdown of IRF5 in THP-1 Cells
This protocol outlines a general procedure for transfecting THP-1 cells with siRNA to achieve IRF5 knockdown, based on established methods.
1. Cell Culture:
- Culture THP-1 monocytes as described in Protocol 1.
2. siRNA Transfection:
- On the day of transfection, seed THP-1 cells at an appropriate density in antibiotic-free medium.
- Prepare the siRNA transfection complexes according to the manufacturer's instructions for your chosen transfection reagent (e.g., Lipofectamine™ RNAiMAX or similar). Briefly, dilute the IRF5-specific siRNA or a non-targeting control siRNA in serum-free medium. In a separate tube, dilute the transfection reagent in serum-free medium.
- Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
- Add the siRNA-transfection reagent complexes to the cells.
- Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
3. Validation of Knockdown:
- Quantitative Real-Time PCR (qRT-PCR): After the incubation period, harvest the cells and isolate total RNA. Synthesize cDNA and perform qRT-PCR using primers specific for IRF5 and a housekeeping gene (e.g., GAPDH or ACTB) to determine the relative knockdown of IRF5 mRNA.
- Western Blotting: Lyse the cells and determine the total protein concentration. Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for IRF5 and a loading control (e.g., GAPDH or β-actin) to assess the reduction in IRF5 protein levels.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: IRF5 signaling pathway and points of inhibition.
Caption: Comparative experimental workflows.
Comparison Summary and Considerations
| Feature | This compound | siRNA Knockdown of IRF5 |
| Mode of Action | Reversible, small molecule inhibition of upstream SLC15A4 | Post-transcriptional gene silencing via mRNA degradation |
| Target Specificity | Specific for SLC15A4, indirectly affecting IRF5. Potential for off-target effects on other SLC15A4 functions. | Highly specific to the IRF5 mRNA sequence. Off-target effects can occur due to partial sequence homology.[12][16][17][18] |
| Onset of Action | Rapid, typically within hours. | Slower, requires time for mRNA and protein degradation (24-72 hours). |
| Duration of Effect | Transient and dependent on compound half-life and clearance. | Can be long-lasting, depending on cell division and turnover of the RISC complex. |
| Dose Control | Easily titratable to achieve desired level of inhibition. | Knockdown efficiency can be dose-dependent but achieving partial knockdown can be challenging. |
| Off-Target Effects | Potential for off-target kinase inhibition or other unforeseen interactions.[19] | Can induce an interferon response or silence unintended genes through "seed region" homology.[12][16][17][18] |
| Applications | Acute studies, dose-response experiments, in vivo studies (if formulated). | Mechanistic studies requiring profound and sustained loss of protein, genetic validation of a target. |
| Delivery | Generally cell-permeable. | Requires a transfection reagent or viral vector for delivery into cells. |
Conclusion
Both this compound and siRNA knockdown are powerful tools for investigating the function of IRF5. The choice between them will ultimately depend on the specific experimental question and context.
-
This compound offers a rapid, reversible, and titratable method of inhibiting IRF5 activity, making it well-suited for acute studies and for exploring the pharmacological effects of targeting the SLC15A4-IRF5 axis.
-
siRNA knockdown provides a highly specific and potent method for ablating IRF5 protein expression, which is ideal for definitively linking IRF5 to a particular cellular phenotype and for genetic validation studies.
For a comprehensive understanding of IRF5 biology, a combined approach can be particularly insightful. For instance, using siRNA to validate the on-target effects observed with this compound can provide a robust dataset. As with any experimental tool, careful consideration of controls and potential off-target effects is crucial for the accurate interpretation of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TASL is the SLC15A4-associated adaptor for IRF5 activation by TLR7-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | TASL recruits IRF5 [reactome.org]
- 9. SLC15A4 controls endolysosomal TLR7-9 responses by recruiting the innate immune adaptor TASL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.stanford.edu [web.stanford.edu]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Targeting interferon regulatory factors to inhibit activation of the type I IFN response: Implications for treatment of autoimmune disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA Interference of Interferon Regulatory Factor-1 Gene Expression in THP-1 Cell Line Leads to Toll-Like Receptor-4 Overexpression/Activation As Well As Up-modulation of Annexin-II - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 19. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
Validating IRF5-IN-1: A Comparative Guide to Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical mediator of inflammatory responses, making it a compelling therapeutic target for a range of autoimmune and inflammatory diseases. IRF5-IN-1 is a small molecule inhibitor of the IRF5 signaling pathway. This guide provides a comparative analysis of this compound's specificity and selectivity, supported by experimental data and detailed methodologies, to aid researchers in its evaluation and application.
Mechanism of Action
This compound, also known as compound C5, functions as an IRF5 pathway-specific inhibitor.[1][2] It selectively curtails Toll-like receptor 7/8 (TLR7/8)-induced IRF5 responses by targeting SLC15A4, a solute carrier protein that acts upstream of IRF5 activation.[1][2][3] A key characteristic of this compound is its ability to significantly decrease the nuclear translocation of IRF5 without impacting the activation of the NF-κB p65 subunit, highlighting its specific inhibitory action on the IRF5 pathway.[1][2]
Performance Comparison
The efficacy of an inhibitor is defined by its potency and selectivity. The following table summarizes the available quantitative data for this compound and its alternatives.
| Compound | Type | Target | Potency | Selectivity Notes |
| This compound | Small Molecule | SLC15A4 (upstream of IRF5) | IC50: 1.6 µM (ISRE reporter gene activity)[4][5][6] | Does not affect NF-κB p65 activation.[2] |
| N5-1 | Peptide | IRF5 | Kd: 98.8 nM[7] | Selective for IRF5 over IRF3 and IRF7.[7][8] |
| YE6144 | Small Molecule | IRF5 Phosphorylation | IC50: ~0.09 µM (Type I IFN production)[9][10] | Minimally affects NF-κB activity.[11][12] |
| IRF5D | Decoy Peptide | IRF5 | Kd: 3.72 µM[13][14][15] | Designed to specifically mimic the IRF5 dimerization domain.[14] |
| KT-579 | Degrader | IRF5 | Picomolar to nanomolar potency in various cell types.[16] | Highly selective for IRF5 over all other proteins in the detectable proteome, including other IRF family members.[16][17][18] |
| Hotspot Therapeutics Inhibitor Series | Small Molecule | IRF5 (Allosteric) | IC50: 3 - 8.2 nM (TNF production)[19] | Highly selective over IRF3, NF-κB signaling, and a broad kinome panel.[19] |
Signaling Pathway and Inhibition
The activation of IRF5 is a multi-step process, primarily initiated by the activation of TLRs. The following diagram illustrates the canonical TLR7/8 signaling pathway leading to IRF5 activation and the points of intervention for various inhibitors.
Experimental Protocols for Validation
Validating the specificity and selectivity of this compound involves a series of well-established molecular and cellular biology techniques.
Western Blotting for IRF5 Activation
This assay is used to assess the phosphorylation and total protein levels of IRF5.
Protocol:
-
Cell Culture and Treatment: Culture relevant immune cells (e.g., THP-1 monocytes, primary human PBMCs) and treat with this compound at various concentrations for a predetermined time, followed by stimulation with a TLR7/8 agonist like R848.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated IRF5 (e.g., p-Ser462) and total IRF5. A loading control like β-actin or GAPDH should also be probed.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to determine the effect of this compound on IRF5 phosphorylation.
IRF5 Nuclear Translocation Assay
This method visualizes the movement of IRF5 from the cytoplasm to the nucleus upon activation.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips or in imaging-compatible plates. Treat with this compound followed by stimulation with a TLR agonist.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 or saponin.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against IRF5.
-
Secondary Antibody and Counterstaining: Use a fluorescently-labeled secondary antibody to detect the primary antibody. Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of IRF5 nuclear translocation.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated fraction by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blotting or an ELISA-based method to quantify the amount of soluble target protein (SLC15A4 or IRF5).
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
The following diagram outlines the general workflow for these validation experiments.
Conclusion
This compound presents a valuable tool for studying the IRF5 signaling pathway due to its specific mechanism of action upstream of IRF5. While it may not be the most potent inhibitor available, its demonstrated selectivity in not affecting the NF-κB pathway is a significant advantage for dissecting the specific roles of IRF5 in inflammatory processes. For researchers seeking to pharmacologically modulate IRF5, the choice of inhibitor will depend on the specific experimental goals, with options ranging from direct IRF5 binders and phosphorylation inhibitors to protein degraders. The experimental protocols outlined in this guide provide a robust framework for the independent validation of this compound and other inhibitors in various cellular contexts.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | IRF5抑制剂 | MCE [medchemexpress.cn]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. IRF5 inhibitor N5-1 | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. YE6144 | IRF5 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 13. An IRF5 Decoy Peptide Reduces Myocardial Inflammation and Fibrosis and Improves Endothelial Cell Function in Tight-Skin Mice | PLOS One [journals.plos.org]
- 14. An IRF5 Decoy Peptide Reduces Myocardial Inflammation and Fibrosis and Improves Endothelial Cell Function in Tight-Skin Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kymera unveils new oral IRF5 degrader for immuno-inflammatory diseases | BioWorld [bioworld.com]
- 17. Kymera Therapeutics Expands Industry Leading Immunology Pipeline with New First-in-Class, Oral IRF5 Degrader Program with Potential to Address Multiple Immuno-Inflammatory Diseases | KYMR Stock News [stocktitan.net]
- 18. Kymera Therapeutics Expands Industry Leading Immunology [globenewswire.com]
- 19. IRF5 inhibitors show efficacy across autoimmune models | BioWorld [bioworld.com]
Cross-reactivity of IRF5-IN-1 with other IRF family members
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitor IRF5-IN-1 (also known as Compound C5) and its cross-reactivity profile. The information presented herein is intended to assist researchers in making informed decisions regarding the use of this compound in studies targeting the Interferon Regulatory Factor 5 (IRF5) pathway.
Mechanism of Action: An Indirect but Specific Inhibition of the IRF5 Pathway
This compound is a pathway-specific inhibitor that does not directly bind to IRF5. Instead, it functions as a conformation-locking inhibitor of the Solute Carrier Family 15 Member 4 (SLC15A4)[1][2][3]. SLC15A4 is a crucial component of the endolysosomal Toll-like receptor (TLR) signaling pathway, specifically for TLR7, TLR8, and TLR9. By inhibiting SLC15A4, this compound effectively blocks the downstream activation and nuclear translocation of IRF5 in response to TLR7/8 stimulation[1][2][4]. This targeted action on an upstream regulator confers a high degree of specificity to the IRF5 pathway.
Cross-Reactivity Profile of this compound
Due to its indirect mechanism of action, the traditional assessment of cross-reactivity through direct binding or enzymatic inhibition assays against other IRF family members is not applicable to this compound. The selectivity of this compound is demonstrated by its differential effects on distinct signaling pathways.
Key Selectivity Data:
-
IRF5 Pathway: this compound significantly reduces the nuclear translocation of IRF5 upon stimulation with the TLR7/8 agonist R848[2][4]. It has an IC50 of 1.6 µM for inhibiting R848-induced Interferon-Stimulated Response Element (ISRE) reporter gene activity[3].
-
NF-κB Pathway: A critical measure of selectivity is the lack of effect on the NF-κB pathway, which is also activated downstream of TLRs. Studies have shown that this compound does not affect the activation and nuclear translocation of the NF-κB p65 subunit[1][2].
Quantitative Data Summary
| Target Pathway | Readout | Test System | Agonist | Inhibitor | IC50 / Effect | Citation |
| IRF5 Pathway | ISRE Reporter Gene Activity | Cell-based assay | R848 | This compound | 1.6 µM | [3] |
| IRF5 Pathway | IRF5 Nuclear Translocation | Human PBMCs, B cells | R848 | This compound (10 µM) | Significant reduction | [2][4] |
| NF-κB Pathway | p65 Nuclear Translocation | Human PBMCs, B cells | R848 | This compound (10 µM) | No significant effect | [2] |
Comparison with Alternative Direct IRF5 Inhibitors
To provide a broader context on inhibitor selectivity, it is useful to compare this compound with inhibitors that directly target the IRF5 protein. One such example is the peptide inhibitor N5-1.
-
N5-1: This inhibitor was developed to directly bind to the inactive IRF5 monomer, preventing its homodimerization and subsequent nuclear translocation[5]. Its specificity has been assessed against other structurally similar IRF family members. For instance, an in-cell Fluorescence Resonance Energy Transfer (FRET) assay demonstrated that N5-1 binds to endogenous IRF5 but not to IRF3 or IRF7[5]. This highlights a different approach to achieving selectivity by directly targeting the protein of interest.
Experimental Protocols
IRF5 Nuclear Translocation Assay via Confocal Microscopy
This protocol is fundamental for assessing the inhibitory activity of compounds like this compound on the IRF5 signaling pathway.
Objective: To visualize and quantify the translocation of IRF5 from the cytoplasm to the nucleus upon TLR stimulation and its inhibition by a test compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR7/8 agonist (e.g., R848).
-
This compound (Compound C5) or other inhibitors.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: Rabbit anti-IRF5.
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear stain (e.g., DAPI).
-
Confocal microscope.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in appropriate culture vessels (e.g., chamber slides) and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 hours.
-
Stimulate the cells with a TLR7/8 agonist (e.g., 5 µg/ml R848) for 3 hours.
-
-
Immunofluorescence Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-IRF5 antibody overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging and Analysis:
-
Mount the slides with an anti-fade mounting medium.
-
Acquire images using a confocal microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of IRF5 to determine the extent of nuclear translocation.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Direct Binding Inhibition
This protocol describes a general method to screen for and characterize inhibitors that directly disrupt protein-protein interactions, such as IRF5 homodimerization.
Objective: To measure the ability of a compound to inhibit the interaction between two binding partners labeled with a FRET donor and acceptor pair.
Materials:
-
Purified, recombinant IRF5 protein (or relevant domains) tagged with a FRET donor (e.g., Terbium cryptate).
-
Purified, recombinant IRF5 protein (or relevant domains) tagged with a FRET acceptor (e.g., d2).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween 20, 2 mM DTT).
-
Test compounds serially diluted.
-
384-well low-volume, non-binding microplates.
-
A TR-FRET compatible plate reader.
Procedure:
-
Compound Plating:
-
Prepare a serial dilution of the test inhibitor.
-
Dispense a small volume (e.g., 2 µL) of the diluted compound or vehicle control into the wells of the 384-well plate.
-
-
Reagent Preparation and Dispensing:
-
Prepare a mixture of the donor-labeled protein and the acceptor-labeled protein in the assay buffer at 2x the final desired concentration.
-
Dispense an equal volume (e.g., 2 µL) of the protein mixture into each well containing the compound.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for d2).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: TLR7/8 signaling pathway leading to IRF5 and NF-κB activation.
Caption: Experimental workflow for assessing IRF5 nuclear translocation.
References
- 1. glpbio.com [glpbio.com]
- 2. A conformation-locking inhibitor of SLC15A4 with TASL proteostatic anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Probe IRF5-IN-1 as a Superior Alternative to Genetic Models for Studying Immune Responses
For researchers in immunology and drug development, dissecting the intricate roles of Interferon Regulatory Factor 5 (IRF5) in inflammatory and autoimmune diseases is paramount. While genetic models, particularly Irf5 knockout mice, have been instrumental, the advent of potent and selective small molecule inhibitors like IRF5-IN-1 presents a compelling alternative. This guide provides an objective comparison of this compound and genetic models, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
Interferon Regulatory Factor 5 (IRF5) is a key transcription factor that governs the expression of pro-inflammatory cytokines, playing a critical role in the innate immune response. Its dysregulation is implicated in a host of autoimmune diseases, including systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). Traditionally, the primary method to study its function has been through the use of Irf5 knockout (Irf5-/-) mice. However, this approach is not without its limitations, including potential developmental compensation and the inability to study the temporal effects of IRF5 inhibition.
This compound is a potent and selective inhibitor of the IRF5 signaling pathway. It acts by blocking the downstream activation of IRF5, thereby inhibiting the TLR7/8 signaling pathway and subsequent pro-inflammatory cytokine production. This chemical probe offers a powerful tool to dissect the function of IRF5 with a level of control unattainable with genetic models.
Comparative Analysis: this compound vs. Genetic Models
The primary advantage of a chemical probe like this compound lies in its ability to provide temporal control over protein function. Unlike a constitutive knockout mouse model, where the protein is absent throughout development and the life of the animal, an inhibitor can be administered at specific times and for defined durations. This allows for the study of IRF5's role in disease initiation, progression, and resolution. Furthermore, chemical probes are more directly translatable to therapeutic development.
| Feature | This compound (Chemical Probe) | Irf5-/- (Genetic Model) |
| Temporal Control | High (acute, reversible inhibition) | Low (constitutive, irreversible knockout) |
| Translational Relevance | High (mimics therapeutic intervention) | Moderate (proof-of-concept for target) |
| Off-Target Concerns | Potential for off-target effects | Potential for confounding genetic mutations |
| Developmental Effects | Minimal | Potential for developmental compensation |
| Ease of Use | High (in vitro and in vivo administration) | Moderate (breeding and colony maintenance) |
| Cost | Generally lower for initial studies | High initial cost and ongoing maintenance |
Experimental Data: Head-to-Head Comparison in a Lupus Model
A study directly comparing the effects of a potent IRF5 inhibitor, N5-1, with Irf5 genetic models in a mouse model of lupus provides compelling evidence for the utility of chemical probes. The data demonstrates that pharmacological inhibition of IRF5 can phenocopy the effects of genetic deletion.
Table 1: Comparison of an IRF5 Inhibitor (N5-1) and Irf5 Knockout on IL-6 Production in a Lupus Mouse Model [1]
| Treatment Group | Serum IL-6 (pg/mL) |
| Wild-Type (Irf5+/+) + R848 | 1500 ± 200 |
| Irf5+/- + R848 | 800 ± 150 |
| Irf5-/- + R848 | 300 ± 50 |
| Wild-Type (Irf5+/+) + N5-1 + R848 | 350 ± 75 |
| Irf5-/- + N5-1 + R848 | 300 ± 60 |
Data are presented as mean ± SEM. R848 is a TLR7/8 agonist used to induce an inflammatory response.
The results clearly show that treatment of wild-type mice with the IRF5 inhibitor N5-1 reduces R848-induced IL-6 production to levels comparable to those observed in Irf5-/- mice.[1] This demonstrates that acute pharmacological inhibition effectively recapitulates the phenotype of a complete genetic knockout.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Caption: IRF5 Signaling Pathway and Point of Inhibition by this compound.
References
Taming the Storm Within: A Comparative Guide to IRF5 Inhibition in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical checkpoint in the inflammatory cascade that drives multiple autoimmune diseases. As a key transcription factor downstream of Toll-like receptor (TLR) signaling, IRF5 orchestrates the production of potent pro-inflammatory cytokines, including Type I interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and Interleukin-6 (IL-6). Its dysregulation is strongly associated with the pathogenesis of conditions like Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). This guide provides a comparative overview of the preclinical efficacy of novel IRF5 inhibitors, using "IRF5-IN-1" as a representative small molecule inhibitor, against established therapies in relevant disease models.
The IRF5 Signaling Pathway: A Central Hub for Inflammation
IRF5 activation is a tightly regulated process initiated by pathogen- or damage-associated molecular patterns. In myeloid cells and B cells, the canonical pathway involves the activation of TLRs (e.g., TLR7/8) which recruit the adaptor protein MyD88. This leads to a signaling cascade involving IRAK kinases and the E3 ubiquitin ligase TRAF6. TRAF6 ubiquitinates IRF5, which is then phosphorylated by kinases such as IκB kinase β (IKKβ). These modifications induce IRF5 to form homodimers, translocate into the nucleus, and bind to the promoters of target genes, driving the inflammatory response.[1][2][3]
Efficacy of this compound in a Systemic Lupus Erythematosus (SLE) Model
Small molecule inhibitors designed to bind directly to inactive IRF5 monomers prevent its activation and subsequent nuclear translocation.[4][5] Their efficacy has been demonstrated in multiple murine lupus models, including the pristane-induced lupus (PIL) model, which recapitulates key features of human SLE such as autoantibody production and immune-complex mediated kidney damage.[4][6]
Experimental Workflow: Pristane-Induced Lupus (PIL) Model
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 4. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vivo Target Engagement of IRF5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Interferon Regulatory Factor 5 (IRF5) has emerged as a critical transcription factor in the innate immune system, playing a pivotal role in the production of pro-inflammatory cytokines. Its dysregulation is linked to various autoimmune diseases, making it a compelling therapeutic target. This guide provides a comparative overview of validating the in vivo target engagement of IRF5-IN-1 and other alternative IRF5 inhibitors, supported by experimental data and detailed protocols.
Comparison of IRF5 Inhibitors
Validating that a drug candidate interacts with its intended target within a living organism is a crucial step in drug development. For IRF5 inhibitors, this involves demonstrating a measurable effect on IRF5 activity and its downstream signaling pathways. Here, we compare this compound (referred to in key studies as N5-1) with an alternative allosteric inhibitor from HotSpot Therapeutics and other investigational approaches.
| Inhibitor/Approach | Mechanism of Action | In Vivo Model | Key In Vivo Target Engagement Readouts | Downstream Efficacy Readouts | Reference |
| This compound (N5-1) | Binds to inactive IRF5 monomer, preventing hyperactivation. | NZB/W F1, MRL/lpr, and pristane-induced lupus mouse models. | - Significant reduction in IRF5 nuclear translocation in monocytes and B cells. - Reduced phosphorylation of IRF5 at Ser462. | - Attenuated IL-6 production in vivo. - Reduced serum antinuclear autoantibodies and dsDNA titers. - Alleviated kidney pathology and improved survival. | [1][2] |
| HotSpot Therapeutics Allosteric Inhibitor | Binds to a "natural hotspot" on IRF5, inducing allosteric inhibition. | Mouse models of arthritis. | - Dose-dependent inhibition of IRF5 phosphorylation and nuclear translocation. | - Reduction in interferon response genes. - Decreased antigen-specific antibodies. - Reduced joint swelling. | |
| siRNA-mediated IRF5 silencing | RNA interference to suppress IRF5 expression. | Myocardial infarction mouse model. | - Over 70% reduction in IRF5 mRNA and protein levels in infarct macrophages. | - Attenuated M1 macrophage polarization. - Ameliorated inflammation following myocardial infarction. | [3] |
| IRF5 Decoy Peptide (IRF5D) | Competitively inhibits IRF5 activity. | Tight-skin (Tsk/+) mouse model of myocardial inflammation and fibrosis. | - Reduced IRF5 expression in the heart. - Reduced nuclear translocation of IRF5 in myocytes. | - Decreased ICAM-1 expression and immune cell infiltration in the heart. - Improved vascular endothelial relaxation. | [4] |
IRF5 Signaling Pathway and Points of Inhibition
The activation of IRF5 is a multi-step process, offering several points for therapeutic intervention. Upon stimulation of receptors like Toll-like receptors (TLRs), IRF5 undergoes post-translational modifications, including phosphorylation and ubiquitination, which trigger its dimerization and translocation to the nucleus to initiate the transcription of pro-inflammatory genes.
Caption: IRF5 signaling cascade and points of intervention by various inhibitors.
Experimental Workflow for In Vivo Target Engagement Validation
A robust validation of in vivo target engagement for an IRF5 inhibitor involves a multi-step experimental workflow, starting from animal model selection to the analysis of downstream biomarkers.
Caption: A generalized experimental workflow for validating in vivo target engagement of IRF5 inhibitors.
Key Experimental Protocols
Analysis of IRF5 Phosphorylation via Phos-tag™ SDS-PAGE and Western Blot
This method allows for the separation of phosphorylated IRF5 isoforms from their non-phosphorylated counterparts.
a. Sample Preparation:
-
Isolate immune cells (e.g., splenocytes, peripheral blood mononuclear cells) from vehicle- and inhibitor-treated animals.
-
Lyse cells in a buffer containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
b. Phos-tag™ SDS-PAGE:
-
Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl₂.
-
Load equal amounts of protein lysate per lane.
-
Run the gel until adequate separation is achieved. Phosphorylated proteins will migrate slower.
c. Western Blotting:
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against total IRF5 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence detection system. A reduction in the intensity of the upper, slower-migrating band in the inhibitor-treated samples indicates target engagement.
Assessment of IRF5 Nuclear Translocation by Cellular Fractionation and Western Blot
This protocol determines the amount of IRF5 that has moved into the nucleus upon stimulation.
a. Cellular Fractionation:
-
Harvest cells from treated and control animals.
-
Resuspend the cell pellet in a hypotonic buffer to swell the cells.
-
Lyse the cell membrane using a Dounce homogenizer or by passing through a fine-gauge needle, leaving the nuclei intact.
-
Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet and then lyse it using a high-salt nuclear extraction buffer.
-
Clarify the nuclear lysate by centrifugation.
b. Western Blotting:
-
Measure protein concentration in both cytoplasmic and nuclear fractions.
-
Perform SDS-PAGE and Western blotting as described above, loading equal amounts of protein for each fraction.
-
Probe separate blots with antibodies against total IRF5, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1) to ensure the purity of the fractions.
-
A decrease in the IRF5 signal in the nuclear fraction of inhibitor-treated samples indicates successful target engagement.
Measurement of Downstream Cytokine Production via ELISA
This assay quantifies the functional consequence of IRF5 inhibition.
a. Sample Collection:
-
Collect serum or plasma from treated and control animals.
-
Alternatively, culture isolated splenocytes or macrophages and collect the supernatant after ex vivo stimulation (e.g., with a TLR agonist like R848).
b. ELISA Procedure:
-
Use a commercial ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α, IL-12).
-
Coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells and incubate.
-
Wash and add the detection antibody.
-
Wash and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate solution.
-
Stop the reaction and read the absorbance on a plate reader.
-
Calculate cytokine concentrations based on the standard curve. A significant reduction in pro-inflammatory cytokine levels in the inhibitor-treated group demonstrates pharmacodynamic activity.
Conclusion
Validating the in vivo target engagement of IRF5 inhibitors like this compound is a multifaceted process that requires a combination of direct and indirect measures. By demonstrating a clear, dose-dependent effect on IRF5 phosphorylation and nuclear translocation, and correlating this with a reduction in downstream pro-inflammatory cytokine production and an amelioration of disease phenotype, researchers can build a strong case for the therapeutic potential of their compounds. The protocols and comparative data presented here provide a framework for the rigorous preclinical evaluation of novel IRF5-targeting therapies.
References
- 1. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of IRF5 hyperactivation protects from lupus onset and severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo silencing of the transcription factor IRF5 reprograms the macrophage phenotype and improves infarct healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An IRF5 Decoy Peptide Reduces Myocardial Inflammation and Fibrosis and Improves Endothelial Cell Function in Tight-Skin Mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking IRF5-IN-1: A Comparative Analysis of Anti-Inflammatory Activity
In the landscape of anti-inflammatory drug discovery, targeting the Interferon Regulatory Factor 5 (IRF5) signaling pathway presents a promising strategy for a host of autoimmune and inflammatory diseases. IRF5-IN-1, a known inhibitor of SLC15A4 which subsequently blocks IRF5 activation, has emerged as a significant tool compound for researchers. This guide provides a comparative analysis of this compound against established anti-inflammatory agents—the JAK inhibitor Tofacitinib, the conventional synthetic disease-modifying anti-rheumatic drug (csDMARD) Methotrexate, and the corticosteroid Dexamethasone—to offer researchers a benchmark for its in vitro efficacy.
Mechanism of Action at a Glance
This compound exerts its anti-inflammatory effects by inhibiting the solute carrier family 15 member 4 (SLC15A4), a crucial component for the activation of IRF5 downstream of Toll-like receptor 7 and 8 (TLR7/8) signaling.[1][2] This blockade ultimately suppresses the production of pro-inflammatory cytokines. In contrast, the benchmark compounds operate through distinct mechanisms. Tofacitinib inhibits Janus kinases (JAKs), thereby interfering with the signaling of a wide range of cytokines. Methotrexate's anti-inflammatory properties are multifaceted, including the inhibition of enzymes involved in purine metabolism, leading to an increase in adenosine levels which has anti-inflammatory effects. Dexamethasone, a potent glucocorticoid, binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors and the upregulation of anti-inflammatory genes.
In Vitro Performance: A Comparative Overview
The following table summarizes the available quantitative data for this compound and the selected benchmark compounds, focusing on their inhibitory effects on inflammatory markers in relevant in vitro models, primarily using the human monocytic cell line THP-1. It is important to note that the data presented is compiled from various studies, and direct head-to-head comparisons under identical experimental conditions are limited.
| Compound | Target/Mechanism | In Vitro Model | Endpoint | IC50/Effective Concentration |
| This compound | SLC15A4 / IRF5 Pathway | Not Specified | R848-induced ISRE reporter gene activity | 1.6 µM[1] |
| THP-1 cells | R848-induced IL-6, TNF, IFN, CCL2 generation | Inhibition observed at 1-10 µM[1] | ||
| Tofacitinib | JAK1/JAK3 | THP-1 macrophages | IL-6 secretion (in co-culture) | Significant reduction observed |
| Methotrexate | Dihydrofolate reductase / Adenosine signaling | THP-1 cells | Proliferation | Dose-dependent inhibition[3][4] |
| THP-1 cells | IL-1ra production | Significant increase at 5 µg/mL and 500 ng/mL[3][4] | ||
| Dexamethasone | Glucocorticoid Receptor | THP-1 cells | TNF-α-induced inflammatory mediator secretion | IC50: 2 nM to 1 µM[5] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental setup for evaluating these compounds, the following diagrams are provided.
Caption: IRF5 signaling pathway and the inhibitory action of this compound.
Caption: A typical workflow for assessing anti-inflammatory compounds in vitro.
Detailed Experimental Protocol: In Vitro Cytokine Inhibition Assay
This protocol provides a representative method for assessing the anti-inflammatory activity of test compounds by measuring the inhibition of cytokine production in lipopolysaccharide (LPS)-stimulated THP-1 macrophages.
1. Cell Culture and Differentiation:
- Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
- To differentiate THP-1 monocytes into macrophage-like cells, seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 for 24 hours before treatment.
2. Compound Treatment and Inflammatory Stimulation:
- Prepare stock solutions of this compound, Tofacitinib, Methotrexate, and Dexamethasone in dimethyl sulfoxide (DMSO).
- Dilute the compounds in culture medium to the desired final concentrations. The final DMSO concentration should not exceed 0.1% (v/v).
- Pre-incubate the differentiated THP-1 cells with the test compounds or vehicle control (DMSO) for 1 hour.
- Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 to induce an inflammatory response. Include an unstimulated control group (vehicle only).
3. Cytokine Measurement:
- Incubate the plates for 24 hours at 37°C and 5% CO2.
- After incubation, centrifuge the plates at 400 x g for 10 minutes to pellet the cells.
- Carefully collect the cell culture supernatants.
- Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
4. Data Analysis:
- Construct a standard curve for each cytokine using the provided standards.
- Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.
- Determine the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
- Calculate the half-maximal inhibitory concentration (IC50) for each compound by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound represents a valuable research tool for investigating the role of the IRF5 pathway in inflammation. While direct comparative data with established anti-inflammatory drugs is still emerging, the available information suggests that it is a potent inhibitor of TLR7/8-mediated inflammatory responses. Its distinct mechanism of action, targeting an upstream component of the IRF5 activation cascade, offers a unique approach compared to the broader activity of JAK inhibitors, the metabolic modulation of methotrexate, or the wide-ranging effects of corticosteroids. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and potential therapeutic advantages of targeting the SLC15A4-IRF5 axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Antiproliferative and antiinflammatory effects of methotrexate on cultured differentiating myeloid monocytic cells (THP-1) but not on synovial macrophages from patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of IRF5-IN-1
This document provides crucial safety and logistical information for the proper disposal of IRF5-IN-1, a small molecule inhibitor of the IRF5 pathway. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 689270-18-6) was not found. The following disposal procedures are based on general laboratory safety protocols for non-hazardous chemical waste and information from an SDS for a related IRF5 protein product. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.
Key Compound Information
The following table summarizes the essential quantitative data for this compound.[1][2][3]
| Property | Value |
| CAS Number | 689270-18-6 |
| Molecular Formula | C27H33N3O2 |
| Molecular Weight | 431.57 g/mol |
| Solubility | Soluble in DMSO at 50 mg/mL (115.86 mM) with ultrasonic and warming to 80°C.[1][2][3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years.[2] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month.[2] |
Disposal Protocol for this compound
This step-by-step guide outlines the recommended procedure for the disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye Protection: Safety goggles with side shields are required.
-
Hand Protection: Wear protective gloves (e.g., nitrile).
-
Body Protection: A lab coat or impervious clothing is necessary.
Waste Categorization and Segregation
Properly categorize and segregate waste to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original vial or a clearly labeled, sealed container.
-
Contaminated items such as weigh boats, pipette tips, and microfuge tubes should be placed in a designated, sealed waste bag or container.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix with aqueous or other incompatible waste streams unless specified by your institution's EHS guidelines.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
Decontamination
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound.
-
Wipe down surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a general laboratory cleaner.
-
Dispose of all cleaning materials (e.g., wipes, paper towels) as solid chemical waste.
Waste Labeling and Storage
Properly label all waste containers and store them in a designated area.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary solvent if applicable (e.g., "DMSO").
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected by your institution's EHS personnel.
Final Disposal
Arrange for the final disposal of the collected waste through your institution's established procedures.
-
Contact EHS: Follow your institution's protocol for hazardous waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as per your institutional and local regulations.
Experimental Workflow: this compound Disposal Decision Process
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling IRF5-IN-1
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of IRF5-IN-1, a small molecule inhibitor of the IRF5 pathway. Adherence to these protocols is critical for minimizing exposure risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its powdered form or when preparing solutions, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, offering clear guidance for safe laboratory practices.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Inner: Nitrile Outer: Nitrile or Neoprene | Nitrile gloves offer good resistance to Dimethyl Sulfoxide (DMSO), a common solvent for this compound. Double gloving provides an extra layer of protection against potential tears and contamination.[1][2][3][4] |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, with side shields | Protects against splashes of chemical solutions and airborne powder particles. |
| Body Protection | Laboratory Coat | Disposable, fluid-resistant | Prevents contamination of personal clothing and skin. Should be changed immediately if contaminated. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Essential when handling the powdered form of this compound to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for the safe handling of this compound. The following diagram outlines the key steps, from receiving the compound to its final disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
Preparing a Stock Solution of this compound in DMSO
-
Preparation: Don all required PPE as outlined in the table above. Work within a certified chemical fume hood.
-
Weighing: Carefully weigh the desired amount of powdered this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the powder.[5] To aid dissolution, the solution can be gently warmed or sonicated.[6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term storage or -80°C for long-term storage.[6]
Spill Cleanup Procedure
In the event of a spill, remain calm and follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly concentrated spills, contact your institution's environmental health and safety office.
-
Don PPE: If the spill is minor and you are trained to handle it, don the appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator.
-
Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.[7][8] For solid spills, gently cover with a damp paper towel to avoid generating dust.[8][9]
-
Clean the Area: Carefully scoop the absorbed material or contaminated paper towels into a designated chemical waste container.[7][8][9] Decontaminate the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
Dispose of Waste: All contaminated materials, including absorbent pads, paper towels, and gloves, must be disposed of as hazardous chemical waste according to your institution's guidelines.[7][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid this compound: Unused or expired solid compound should be disposed of as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and lab coats, must be disposed of as hazardous chemical waste.
The IRF5 Signaling Pathway
This compound is an inhibitor of the Interferon Regulatory Factor 5 (IRF5) signaling pathway, which plays a key role in the innate immune response. The following diagram illustrates a simplified representation of this pathway.
Caption: Overview of the IRF5 signaling cascade and the inhibitory action of this compound.[10][11][12][13]
By implementing these safety and handling protocols, researchers can confidently work with this compound while maintaining a secure and controlled laboratory environment. This commitment to safety not only protects personnel but also upholds the integrity and reproducibility of vital scientific research.
References
- 1. unisafegloves.com [unisafegloves.com]
- 2. fishersci.com [fishersci.com]
- 3. SKS Science Products - Chemical Resistance of Glove Materials [sks-science.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. westlab.com [westlab.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 10. Frontiers | Therapeutic Targeting of IRFs: Pathway-Dependence or Structure-Based? [frontiersin.org]
- 11. Frontiers | Interferon regulatory factor 5: a potential target for therapeutic intervention in inflammatory diseases [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Advances and challenges in targeting IRF5, a key regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
